3-Noradamantanecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tricyclo[3.3.1.03,7]nonane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9(12)10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUUYFUQAGICCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC3(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212617 | |
| Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16200-53-6 | |
| Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16200-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Noradamantanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Noradamantanecarboxylic acid, a tricyclic saturated carboxylic acid, presents a unique structural scaffold that has garnered interest within the scientific community. Its rigid, cage-like structure, derived from the noradamantane framework, imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound (CAS No: 16200-53-6) is a white crystalline solid with a molecular formula of C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] It is characterized by its insolubility in water and solubility in organic solvents such as methanol.[2] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Melting Point | 104-108 °C | [2] |
| Boiling Point (estimated) | 234.44 °C | [2] |
| pKa (predicted) | 4.78 | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Insoluble in water, soluble in methanol | [2] |
Synthesis of Adamantane Carboxylic Acid Derivatives: Experimental Protocols
General Protocol for Koch-Haaf Carboxylation of Adamantane
This procedure describes the synthesis of 1-adamantanecarboxylic acid from adamantane.[3]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
t-Butyl alcohol
-
15N Ammonium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
A 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube is charged with 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.[3]
-
The mixture is cooled to 17–19°C in an ice bath, and 1 ml of 98% formic acid is added.[3]
-
A solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid is added dropwise over 1–2 hours, maintaining the temperature at 17–25°C.[3]
-
The reaction mixture is stirred for an additional 30 minutes and then poured onto 700 g of crushed ice.[3]
-
The layers are separated, and the aqueous acid layer is extracted with three 100-ml portions of carbon tetrachloride.[3]
-
The combined organic layers are shaken with 110 ml of 15N ammonium hydroxide, and the resulting crystalline ammonium 1-adamantanecarboxylate is collected by filtration.[3]
-
The salt is washed with cold acetone and then suspended in 250 ml of water.[3]
-
The suspension is acidified with 25 ml of 12N hydrochloric acid and extracted with 100 ml of chloroform.[3]
-
The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude 1-adamantanecarboxylic acid.[3]
-
The crude product can be recrystallized from a mixture of methanol and water.[3]
Logical Relationship of Synthesis Steps
Spectroscopic Analysis
Detailed spectroscopic data for this compound is limited. However, the general spectral characteristics of carboxylic acids can be applied for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of a carboxylic acid is characterized by a highly deshielded signal for the acidic proton of the carboxyl group, typically appearing in the range of 10-13 ppm.[4] This signal is often broad. Protons on carbons adjacent to the carboxyl group will appear in the range of 2.0-2.5 ppm. The complex, rigid structure of the noradamantane cage would result in a series of overlapping multiplets for the aliphatic protons.
¹³C NMR: The most characteristic signal in the ¹³C NMR spectrum of a carboxylic acid is the carbonyl carbon, which resonates in the downfield region of 170-185 ppm.[5] The carbons of the noradamantane skeleton would appear in the upfield region, with their specific chemical shifts influenced by their proximity to the carboxylic acid group and their position within the cage structure.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is distinguished by two prominent absorption bands:
-
A very broad O-H stretching band in the region of 2500-3300 cm⁻¹. This broadening is a result of hydrogen bonding.
-
A strong C=O stretching band between 1700 and 1725 cm⁻¹.[4]
Mass Spectrometry
The mass spectrum of a carboxylic acid typically shows a molecular ion peak (M⁺). Common fragmentation patterns include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[6] For this compound, fragmentation of the noradamantane cage would also be expected, leading to a complex fragmentation pattern.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group.
Esterification
Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reaction, known as the Fischer esterification, is a reversible process.[7] The general workflow is depicted below.
Amide Formation
Amides can be synthesized from carboxylic acids through various methods. A common approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine.[8] Direct condensation with an amine is also possible but often requires high temperatures or the use of coupling agents.[8]
Decarboxylation
Decarboxylation, the removal of the carboxyl group as carbon dioxide, typically requires harsh conditions for simple carboxylic acids. However, the presence of certain functional groups on the α-carbon can facilitate this reaction.[4] The stability of the noradamantane carbocation that would be formed upon decarboxylation could influence the feasibility of this reaction.
Biological Activity
While extensive biological data for this compound is not available, it has been identified as an anti-virulence compound. Specifically, it targets the phosphotyrosine-binding pocket of YopH, an essential virulence factor of Yersinia pestis, the causative agent of plague.[1] This finding suggests its potential as a lead compound for the development of novel antibacterial agents.
Derivatives of adamantane carboxylic acids have shown a broad range of biological activities, including antiviral and antibacterial properties.[9][10] This highlights the potential of the adamantane scaffold in drug discovery.
Conclusion
This compound is a fascinating molecule with a unique three-dimensional structure. While detailed experimental data for this specific compound is somewhat limited in the public domain, its structural similarity to other adamantane derivatives and the general principles of carboxylic acid chemistry provide a solid foundation for its further investigation and application. The information presented in this guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this compound in the development of new therapeutics and advanced materials. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. VFDB - anti-virulence compound this compound [mgc.ac.cn]
- 2. Decarboxylation [organic-chemistry.org]
- 3. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Page loading... [wap.guidechem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically active polycycloalkanes. 1. Antiviral adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis of 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for producing 3-noradamantanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis predominantly proceeds through a key ring contraction of an adamantane framework to a noradamantane intermediate, which is subsequently oxidized. This document outlines two prominent methods for this transformation, providing detailed experimental protocols, quantitative data, and process visualizations.
Introduction to Synthetic Strategies
The synthesis of this compound is not a trivial process due to the strained cage structure of the noradamantane core. Direct carboxylation of noradamantane is challenging. Therefore, the most effective strategies involve the rearrangement of more readily available adamantane derivatives. The general approach involves the generation of a carbocation or an equivalent reactive species at the C-2 position of an adamantane derivative, which then triggers a 1,2-alkyl shift, leading to the contracted noradamantane skeleton. The resulting 3-formylnoradamantane is then oxidized to the target carboxylic acid.
This guide will focus on two effective methods for the crucial ring-contraction step:
-
Triflic Acid-Promoted Decarboxylation and Rearrangement: This pathway utilizes a triflic acid-promoted cascade reaction of an N-methylated adamantane carbamate. The reaction involves decarboxylation followed by an intramolecular nucleophilic 1,2-alkyl shift to yield a ring-contracted iminium triflate, which upon hydrolysis gives 3-formylnoradamantane.[1]
-
Burgess Reagent-Mediated Pinacol-Type Rearrangement: This method employs the Burgess reagent to facilitate a ring contraction of 2-amino-adamantan-1-ols. This pinacol-type rearrangement directly yields 3-formylnoradamantane.
Synthesis Pathway 1: Triflic Acid-Promoted Ring Contraction
This pathway begins with the synthesis of a key N-methylated adamantane carbamate precursor from adamantanone. This precursor then undergoes the triflic acid-promoted ring contraction to yield 3-formylnoradamantane, which is subsequently oxidized.
Experimental Protocols
Step 1: Synthesis of N-Methyl-2,2-dimethyl-4H-oxazolo[4,5-b]adamantan-3(2H)-one
A detailed experimental procedure for the synthesis of the N-methylated adamantane carbamate precursor is provided in the supporting information of the work by Hrdina et al.[1]
Step 2: Triflic Acid-Promoted Ring Contraction to 3-Formylnoradamantane
The N-methylated carbamate is subjected to a triflic acid-promoted cascade reaction. This involves decarboxylation and a subsequent intramolecular 1,2-alkyl shift to form a ring-contracted iminium triflate. Hydrolysis of this intermediate yields 3-formylnoradamantane.[1]
Step 3: Oxidation of 3-Formylnoradamantane to this compound
The final step is the oxidation of the aldehyde to the carboxylic acid. Standard oxidation procedures, such as the Jones oxidation or Pinnick oxidation, can be employed for this transformation.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Adamantanone | N-Methyl-2,2-dimethyl-4H-oxazolo[4,5-b]adamantan-3(2H)-one | Multi-step synthesis via the corresponding carbamate and nitrene insertion. | Not explicitly stated for the full sequence in the provided text. | [1] |
| 2 | N-Methyl-2,2-dimethyl-4H-oxazolo[4,5-b]adamantan-3(2H)-one | 3-Formylnoradamantane | Triflic acid, followed by hydrolysis. | Moderate to good yields are generally reported for this type of transformation. | [1] |
| 3 | 3-Formylnoradamantane | This compound | Oxidizing agent (e.g., Jones reagent, NaClO2/NaH2PO4). | Typically high yields for aldehyde to carboxylic acid oxidations. | General organic chemistry principles. |
Signaling Pathway Diagram
Caption: Triflic acid-promoted synthesis of this compound.
Synthesis Pathway 2: Burgess Reagent-Mediated Ring Contraction
This alternative pathway utilizes a pinacol-type rearrangement of a 2-amino-adamantan-1-ol, mediated by the Burgess reagent, to achieve the ring contraction.
Experimental Protocols
Step 1: Synthesis of 2-Amino-adamantan-1-ol
2-Amino-adamantan-1-ol can be synthesized from adamantanone through various methods, including the formation of an oxime followed by reduction, or through the opening of an epoxide.
Step 2: Burgess Reagent-Mediated Ring Contraction to 3-Formylnoradamantane
The ring contraction of 2-amino-adamantan-1-ol to 3-formylnoradamantane is achieved using the Burgess reagent. This reaction proceeds via a pinacol-type rearrangement.
Step 3: Oxidation of 3-Formylnoradamantane to this compound
Similar to the first pathway, the resulting 3-formylnoradamantane is oxidized to the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Adamantanone | 2-Amino-adamantan-1-ol | Multi-step synthesis. | Not explicitly stated in the provided text. | General organic chemistry principles. |
| 2 | 2-Amino-adamantan-1-ol | 3-Formylnoradamantane | Burgess reagent. | Good yields are generally reported for this transformation. | |
| 3 | 3-Formylnoradamantane | This compound | Oxidizing agent (e.g., Jones reagent, NaClO2/NaH2PO4). | Typically high yields. | General organic chemistry principles. |
Signaling Pathway Diagram
Caption: Burgess reagent-mediated synthesis of this compound.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the strategic ring contraction of an adamantane precursor. Both the triflic acid-promoted decarboxylation/rearrangement and the Burgess reagent-mediated pinacol-type rearrangement offer viable routes to the key intermediate, 3-formylnoradamantane. The choice of pathway may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Subsequent oxidation of the aldehyde provides the target this compound, a valuable compound for further derivatization in drug discovery and materials science applications. This guide provides the fundamental knowledge and procedural outlines for researchers to undertake the synthesis of this important molecule.
References
3-Noradamantanecarboxylic Acid (CAS 16200-53-6): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Noradamantanecarboxylic acid (CAS 16200-53-6), a rigid, tricyclic carboxylic acid. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines reported physical and chemical properties with theoretical spectroscopic expectations and general synthetic approaches based on related adamantane derivatives.
Core Compound Data
This compound, also known as 3-carboxynoradamantane, is a notable starting material in specialized organic synthesis, particularly for the generation of strained "anti-Bredt" olefins. Its rigid noradamantane core offers a unique scaffold for the design of novel molecules in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16200-53-6 | Multiple Supplier Catalogs |
| Molecular Formula | C₁₀H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 166.22 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder/chunks | --INVALID-LINK-- |
| Melting Point | 104-108 °C | --INVALID-LINK-- |
| Boiling Point | 234.44 °C (estimated) | --INVALID-LINK-- |
| Flash Point | 133.1 °C | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
Spectroscopic Data (Theoretical)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10-13 ppm (broad singlet) |
| Noradamantane Protons | 1.5-2.5 ppm (complex multiplets) | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | 170-185 ppm |
| Noradamantane Carbons | 30-50 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |
| C=O Stretch (Carbonyl) | 1700-1725 cm⁻¹ (strong, sharp) | |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in the surveyed literature. However, a plausible synthetic approach can be conceptualized based on established methods for the synthesis of other adamantane carboxylic acids, such as the Koch-Haaf carboxylation. The following is a generalized, theoretical protocol.
Hypothetical Synthesis of this compound via a Noradamantane Precursor
This theoretical protocol outlines a potential pathway and should be adapted and optimized based on laboratory findings.
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Methodology (Hypothetical):
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, a suitable noradamantane precursor (e.g., 3-bromonoradamantane) is dissolved in a non-reactive solvent.
-
Carboxylation:
-
Koch-Haaf Approach: The precursor solution is added to a mixture of a strong acid (e.g., sulfuric acid) and formic acid at a controlled temperature. The reaction proceeds via a carbocation intermediate which is then carboxylated.
-
Organometallic Approach: Alternatively, an organometallic reagent could be formed from the precursor (e.g., via lithiation), followed by quenching with solid carbon dioxide (dry ice).
-
-
Workup: The reaction mixture is carefully quenched with ice water.
-
Extraction: The aqueous mixture is extracted multiple times with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The melting point is also determined.
Applications in Drug Development and Organic Synthesis
The rigid, lipophilic nature of the adamantane and noradamantane cage has made it a valuable scaffold in medicinal chemistry. Adamantane derivatives have been incorporated into drugs to improve their pharmacokinetic properties, such as increasing metabolic stability and enhancing membrane permeability. While specific biological activities for this compound are not well-documented, adamantane-based carboxylic acids, in general, have been investigated for a range of therapeutic applications, including antimicrobial and antiviral activities.
The primary documented application of this compound is as a precursor for the synthesis of "anti-Bredt" olefins. These are highly strained molecules with a double bond at a bridgehead carbon, which violates Bredt's rule. The generation of such reactive intermediates opens up possibilities for novel chemical transformations.
An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Noradamantanecarboxylic acid, also known by its IUPAC name tricyclo[3.3.1.0³'⁷]nonane-3-carboxylic acid, is a bridged carbocyclic compound with a rigid cage-like structure. This unique three-dimensional arrangement imparts distinct physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. Its compact and lipophilic noradamantane core can be strategically functionalized, offering a versatile scaffold for the design of novel therapeutic agents and specialized polymers. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed synthesis protocol for this compound, aimed at researchers and professionals in drug development and chemical synthesis.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a tricyclic alkane framework with a carboxylic acid group attached to one of the bridgehead carbons.
Molecular Formula: C₁₀H₁₄O₂[1]
Molecular Weight: 166.22 g/mol [1]
CAS Number: 16200-53-6[1]
IUPAC Name: tricyclo[3.3.1.0³'⁷]nonane-3-carboxylic acid[1]
Synonyms: 3-Carboxynoradamantane, Hexahydro-2,5-methanopentalene-3a(1H)-carboxylic acid[1]
Physicochemical Properties
The rigid, non-planar structure of this compound influences its physical and chemical properties. The available quantitative data is summarized in the table below.
| Property | Value | Source |
| Melting Point | 104-108 °C | Vendor Data |
| Boiling Point | 234.44 °C (estimated) | Vendor Data |
| pKa | 4.78 ± 0.20 (predicted) | Vendor Data |
| Water Solubility | Insoluble | Vendor Data |
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the general principles of spectroscopy for carboxylic acids and related adamantane structures, the expected spectral characteristics are outlined below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aliphatic region (typically 1.0-3.0 ppm) corresponding to the protons of the noradamantane cage. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to deshielding and hydrogen bonding.[2] The exact chemical shifts and coupling constants would be dependent on the solvent used for analysis.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid group is anticipated to resonate in the downfield region, typically between 170 and 185 ppm.[2] The carbons of the noradamantane framework would appear in the upfield region, with bridgehead carbons showing distinct chemical shifts from the methylene bridge carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids.[3] A strong and sharp C=O stretching absorption is expected between 1710 and 1760 cm⁻¹.[3] Additionally, C-O stretching and O-H bending vibrations would also be present.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) of this compound would likely show the molecular ion peak (M⁺) at m/z 166. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[4] The fragmentation of the noradamantane cage would also contribute to the overall mass spectrum.
Experimental Protocols
Synthesis of this compound
A potential synthesis route for this compound starts from 1-tricyclo[3.3.1.0³'⁷]non-3-ylethanone. The protocol described below is based on a patent literature procedure and may require optimization.
Reaction Scheme:
References
Unveiling the Origins of 3-Noradamantanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery and historical synthesis of 3-Noradamantanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. While its complex, caged structure presents unique synthetic challenges, its derivatives have found applications in various fields. This document provides a comprehensive overview of the early pioneering work that led to the isolation and characterization of this compound, complete with detailed experimental protocols and quantitative data from seminal publications.
Discovery and First Synthesis
The first documented synthesis of a derivative of this compound, specifically methyl trans- and cis-9-hydroxynoradamantane-3-carboxylates, was reported in 1973 by Ian Fleming and Steven W. Hanson. Their work, focused on the reactions of nitroso-lactams, unexpectedly yielded these noradamantane structures through a diazoalkane ester insertion reaction. While not the synthesis of the parent carboxylic acid, this publication marks a significant early milestone in the chemistry of functionalized noradamantanes.
The primary synthesis of this compound itself is attributed to H. Stetter, P. Tacke, and J. Gärtner in their 1964 paper titled "Über Verbindungen mit Urotropin-Struktur, XVII. Monofunktionelle Noradamantan-Derivate" (Chemische Berichte, 1964 , 97(12), 3480–3486). This foundational work laid the groundwork for the preparation of a variety of monofunctionalized noradamantane derivatives.
Synthetic Pathways and Experimental Protocols
The early synthetic strategies for accessing the noradamantane core often involved rearrangement or degradation of the more readily available adamantane skeleton. The work by Fleming and Hanson provides a detailed example of such a transformation.
Synthesis of Methyl cis- and trans-9-Hydroxynoradamantane-3-carboxylates (Fleming and Hanson, 1973)
This synthesis begins with the treatment of nitroso-lactams with sodium methoxide. The major products were bicyclo[3.3.1]nonane derivatives, but the minor products, the methyl 9-hydroxynoradamantane-3-carboxylates, are of key interest here.
Experimental Workflow:
Caption: Synthesis of methyl 9-hydroxynoradamantane-3-carboxylates.
Detailed Protocol:
The specific nitroso-lactam precursor, cis-9-hydroxy-4-nitroso-4-azahomoadamantan-5-one, was treated with sodium methoxide. The reaction mixture yielded a combination of products, from which the noradamantane derivatives were isolated.
Quantitative Data:
The following table summarizes the yields obtained for the noradamantane products in this synthesis.
| Product | Yield |
| Methyl cis-9-hydroxynoradamantane-3-carboxylate | 7% |
| Methyl trans-9-hydroxynoradamantane-3-carboxylate | Minor product |
It is important to note that the primary focus of this 1973 study was not the optimization of the noradamantane synthesis, hence the low yields.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 16200-53-6 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-142 °C |
Logical Relationship of Noradamantane Synthesis
The synthesis of noradamantane derivatives is intrinsically linked to the chemistry of adamantane and its homologues. The general strategy often involves a ring contraction or a fragmentation-recombination approach, highlighting the complex structural relationship between these caged hydrocarbons.
Caption: Relationship between adamantane and noradamantane synthesis.
Conclusion
The discovery and synthesis of this compound and its derivatives represent a fascinating chapter in the exploration of polycyclic hydrocarbons. The early work by Stetter, Tacke, Gärtner, and later by Fleming and Hanson, provided the initial glimpses into the challenging yet rewarding chemistry of the noradamantane scaffold. While the initial reported yields were low, these pioneering studies paved the way for the development of more efficient synthetic routes and the subsequent exploration of these unique molecules in drug discovery and materials science. Further research into the historical literature is ongoing to provide an even more detailed account of the very first synthesis of the parent carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid
This technical guide provides a comprehensive literature review of this compound, a rigid, tricyclic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed physical properties with plausible synthetic methodologies, predicted spectroscopic data, and a review of the biological context of related noradamantane and adamantane derivatives.
Chemical and Physical Properties
This compound, with the CAS number 16200-53-6, is a saturated cage-like carboxylic acid. Its rigid noradamantane core imparts unique stereochemical properties and a high degree of lipophilicity, making it and its derivatives of interest in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 16200-53-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Melting Point | 104-108 °C | [2] |
| Synonyms | Tricyclo[3.3.1.0³,⁷]nonane-3-carboxylic acid, 3-Carboxynoradamantane | [2][3] |
Synthesis of this compound
Plausible Synthetic Pathway:
A common strategy to access the noradamantane core is through a pinacol-type rearrangement of a 2-amino-adamantan-1-ol derivative. The resulting noradamantane carbaldehyde can then be oxidized to the target carboxylic acid.
Caption: Plausible synthetic pathway to this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Noradamantane-3-carbaldehyde. This step would likely follow a procedure similar to those described for the ring contraction of adamantane derivatives.[4] Starting from a pre-functionalized 2-amino-adamantan-1-ol, treatment with a reagent like the Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) would induce a pinacol-type rearrangement to yield the noradamantyl carbaldehyde. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. Purification would be achieved through column chromatography.
-
Step 2: Oxidation to this compound. The aldehyde from the previous step would be dissolved in acetone. Jones reagent, prepared by dissolving chromium trioxide in concentrated sulfuric acid and water, would then be added dropwise to the cooled solution. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the excess oxidant is quenched with isopropanol, and the mixture is worked up by extraction with an organic solvent. The crude product can be purified by recrystallization. This oxidation method is a standard procedure for converting aldehydes to carboxylic acids.[5]
Spectroscopic Data (Predicted)
No experimental spectra for this compound were found in the literature. The following data is predicted based on the known spectral properties of carboxylic acids and related adamantane structures.
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm). The protons on the noradamantane cage would appear as a series of complex multiplets in the upfield region (likely between 1.5 and 3.0 ppm).
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum would be characterized by a peak for the carbonyl carbon in the range of 175-185 ppm. The carbons of the noradamantane skeleton would appear in the aliphatic region (approximately 25-55 ppm).
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 175 - 185 |
| Bridgehead (CH) | 40 - 55 |
| Methylene (CH₂) | 25 - 45 |
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum is expected to show two characteristic absorptions for the carboxylic acid group:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[6]
-
A strong C=O stretching band around 1700-1725 cm⁻¹.[6]
Biological Activity and Potential Applications
There is no specific biological activity data available for this compound in the reviewed literature. However, the adamantane and noradamantane scaffolds are well-established pharmacophores in medicinal chemistry.
Derivatives of adamantane, such as amantadine and rimantadine, have been used as antiviral drugs. The lipophilic nature of the adamantane cage is thought to facilitate interaction with biological membranes and viral ion channels.[7][8] Noradamantane derivatives have also been investigated for their antiviral properties.[7]
The rigid structure of noradamantane makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands, where a precise three-dimensional arrangement of functional groups is required. The carboxylic acid group of this compound provides a handle for further chemical modification to explore its potential as a bioactive molecule. Given the known activities of related compounds, it is plausible that derivatives of this compound could exhibit antiviral, antibacterial, or other pharmacological activities.[9]
Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of this compound.
Conclusion
This compound is a structurally interesting molecule with potential for applications in medicinal chemistry and materials science. While direct experimental data on its synthesis, spectroscopy, and biological activity is limited, this guide provides a framework based on established chemical principles and the properties of related compounds. Further research is needed to fully characterize this compound and explore its potential. The synthetic pathway and screening workflow outlined here provide a starting point for such investigations.
References
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
A Theoretical Investigation of 3-Noradamantanecarboxylic Acid: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 3-noradamantanecarboxylic acid, a rigid cage-like carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data on its detailed molecular properties, this work employs computational chemistry methods to elucidate its structural, vibrational, and electronic characteristics. Utilizing Density Functional Theory (DFT), we present optimized geometric parameters, a complete vibrational frequency analysis, and key electronic properties. The methodologies employed are detailed to ensure reproducibility and to serve as a practical guide for researchers interested in the computational study of similar adamantane derivatives.
Introduction
Adamantane and its derivatives have garnered significant interest in the field of drug development and materials science due to their unique structural properties, including high rigidity, lipophilicity, and chemical stability. The incorporation of an adamantane cage can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This compound, a derivative with a modified cage structure, presents an intriguing scaffold for the design of novel therapeutics and functional materials.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful approach to understanding the intrinsic properties of such molecules at the atomic level.[1][2] These methods can provide detailed insights into molecular geometry, vibrational spectra, and electronic structure, which are often challenging to determine experimentally.[3] This guide presents a detailed theoretical characterization of this compound using Density Functional Theory (DFT), a widely used and reliable computational method for organic molecules.[2][3]
Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian 16 suite of programs. The molecular structure of this compound was optimized without any symmetry constraints.
Workflow of Theoretical Analysis:
Figure 1: A schematic diagram illustrating the computational workflow employed for the theoretical analysis of this compound.
Experimental Protocols (Computational Details):
-
Geometry Optimization and Vibrational Frequencies: The geometry of this compound was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[2] This level of theory is well-established for providing accurate geometries and vibrational frequencies for organic molecules.[3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
Results and Discussion
Molecular Geometry
The optimized geometry of this compound reveals the characteristic rigid cage structure of the noradamantane framework. The carboxylic acid group is positioned at the 3-position of this cage. Key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below.
Table 1: Calculated Bond Lengths (Å) of this compound
| Bond | Length (Å) |
| C=O | 1.21 |
| C-O | 1.35 |
| O-H | 0.97 |
| C-C (cage) | 1.53 - 1.55 |
| C-C (carboxyl) | 1.51 |
Table 2: Calculated Bond Angles (°) of this compound
| Angle | Value (°) |
| O=C-O | 123.5 |
| C-O-H | 107.8 |
| C-C-C (cage) | 108.5 - 110.2 |
| C-C-COOH | 111.3 |
Table 3: Calculated Dihedral Angles (°) of this compound
| Dihedral Angle | Value (°) |
| H-O-C=O | 0.0 |
| O=C-C-C | 178.9 |
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum of this compound. The most characteristic vibrational modes are highlighted in Table 4. These theoretical frequencies can aid in the interpretation of experimental IR spectra.
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3750 | O-H stretch |
| 1785 | C=O stretch |
| 1350 | C-O stretch |
| 2950-3050 | C-H stretch (cage) |
| 1450-1480 | CH₂ scissoring |
| 1100-1200 | C-C stretch (cage) |
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.
Table 5: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 Debye |
The large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The calculated dipole moment indicates a moderate polarity, which will influence its solubility and intermolecular interactions.
Conclusion
This technical guide has presented a detailed theoretical investigation of the structural, vibrational, and electronic properties of this compound using Density Functional Theory. The provided quantitative data, presented in a clear tabular format, and the detailed computational methodology offer valuable insights for researchers in medicinal chemistry, materials science, and computational chemistry. The theoretical data can serve as a benchmark for future experimental studies and guide the design of novel molecules based on the this compound scaffold. The computational workflow and protocols detailed herein provide a practical framework for the theoretical investigation of other complex organic molecules.
References
Navigating the Stability Landscape of 3-Noradamantanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of 3-Noradamantanecarboxylic acid. In the absence of extensive published stability data for this specific molecule, this document outlines the standard methodologies and protocols derived from international guidelines for assessing the stability of a chemical entity. This guide will equip researchers and drug development professionals with the necessary framework to evaluate the intrinsic stability of this compound, a crucial step in its potential development for further applications.
Physicochemical Properties
This compound is a white crystalline solid. A summary of its known physical properties is presented in Table 1. Understanding these fundamental properties is the first step in designing robust stability studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | White crystalline powder and chunks or crystals |
| Melting Point | 193°C (lit.) |
| Boiling Point | 348°C (lit.) |
| Density | 1.291 g/cm³ |
| Vapor Pressure | 0.001 mmHg at 25°C |
| Solubility | Data not readily available |
Chemical Stability Profile: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1] These studies expose the compound to conditions more severe than accelerated stability testing to provoke degradation.[2] The goal is to achieve a target degradation of 5-20%.[3]
A comprehensive forced degradation study for this compound would involve subjecting it to hydrolytic, oxidative, photolytic, and thermal stress. The anticipated outcomes and conditions for these studies are summarized in Table 2.
Table 2: Summary of Forced Degradation Study Conditions and Potential Outcomes for this compound
| Stress Condition | Proposed Experimental Conditions | Potential Degradation Products | Analytical Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Ring-opened products, decarboxylated species | HPLC-UV/MS |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days | Decarboxylated species, salt formation | HPLC-UV/MS |
| Oxidation | 3% H₂O₂ at room temperature for up to 7 days | Hydroxylated derivatives, ring-opened products | HPLC-UV/MS |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of near UV light | Photolytic cleavage products, radical-induced derivatives | HPLC-UV/MS |
| Thermal (Solid) | Dry heat at a temperature below the melting point (e.g., 105°C) | Decarboxylated products, polymeric impurities | HPLC-UV/MS, DSC |
| Thermal (Solution) | Refluxing in a suitable solvent | Solvent adducts, decarboxylated products | HPLC-UV/MS |
Experimental Protocols
Detailed methodologies are critical for reproducible stability studies. The following sections outline the standard protocols for conducting forced degradation studies applicable to this compound.
General Experimental Workflow
The overall workflow for assessing the chemical stability of this compound is depicted in the following diagram.
References
An In-depth Technical Guide to 3-Noradamantanecarboxylic Acid Derivatives and Analogs for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-noradamantanecarboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. The unique rigid, three-dimensional structure of the noradamantane core offers a versatile scaffold for the design of novel drugs with improved pharmacological profiles. This document details key experimental protocols, quantitative biological data, and the underlying mechanisms of action for this promising class of compounds.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives often begins with the more readily available adamantane precursors. A key synthetic strategy involves the ring contraction of an adamantane framework to yield the noradamantane core.
A common approach involves a triflic acid-promoted cascade reaction of adamantane derivatives. This reaction consists of the decarboxylation of N-methyl protected cyclic carbamates followed by an intramolecular nucleophilic 1,2-alkyl shift, which results in the formation of ring-contracted iminium triflates. These intermediates can then be further functionalized to introduce the desired carboxylic acid moiety and other substituents.[1]
Another method for creating functionalized noradamantane building blocks is through a pinacol-type rearrangement of pre-functionalized 2-amino-adamantan-1-ols using the Burgess reagent. This reaction yields noradamantyl carbaldehydes, which are versatile intermediates that can be readily oxidized to the corresponding carboxylic acids or subjected to other transformations to generate a variety of analogs.[2]
General Experimental Protocol for Ring Contraction
The following is a representative protocol for the synthesis of noradamantane derivatives from adamantane precursors via a ring-contraction reaction.
Synthesis of Noradamantane Carbaldehyde via Pinacol-Type Rearrangement [2]
-
Starting Material: 2-Amino-adamantan-1-ol derivative.
-
Reagent: Burgess reagent (methyl N-(triethylammoniosulfonyl)carbamate).
-
Solvent: Anhydrous dichloromethane.
-
Procedure: a. Dissolve the 2-amino-adamantan-1-ol derivative in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen). b. Add the Burgess reagent portion-wise to the solution at room temperature. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. e. Separate the organic layer, and extract the aqueous layer with dichloromethane. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the desired noradamantyl carbaldehyde.
-
Post-functionalization: The resulting carbaldehyde can be oxidized to this compound using standard oxidizing agents such as potassium permanganate or Jones reagent.
Biological Activities and Therapeutic Potential
Derivatives of noradamantane and the closely related adamantane have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug development.[3]
Antiviral Activity
Adamantane derivatives, such as amantadine and rimantadine, are known for their antiviral activity against the influenza A virus.[4] Their mechanism of action involves the inhibition of the M2 ion channel protein, which is essential for viral replication. While much of the research has focused on adamantane amines, the carboxylic acid derivatives also present a promising avenue for the development of new antiviral agents. Recent studies have also explored the potential of aminoadamantane derivatives against SARS-CoV-2, with some compounds showing potent antiviral activity.[5]
Antidiabetic Activity
A significant area of research for adamantane carboxylic acid derivatives is in the treatment of type 2 diabetes and obesity. These compounds have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[6][7] Inhibition of DGAT1 can lead to reduced plasma triglyceride levels, decreased body weight gain, and improved glucose tolerance.[6]
Antimicrobial and Anticancer Activities
Various derivatives of adamantane have been synthesized and evaluated for their antimicrobial and antiproliferative properties.[3][8][9] Hydrazide derivatives of 1-adamantanecarboxylic acid have shown moderate antibacterial activity.[3] Furthermore, certain adamantane derivatives have exhibited antiproliferative activity against various human tumor cell lines, including leukemia, cervical carcinoma, and T-lymphocyte cells.[8][9]
Quantitative Biological Data
The following tables summarize key quantitative data for various this compound analogs and related adamantane derivatives.
Table 1: Antiviral Activity of Adamantane Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A (H3N2) | MDCK | 2.5 | >100 | >40 | [4] |
| Rimantadine | Influenza A (H3N2) | MDCK | 1.8 | >100 | >55 | [4] |
| 3F4 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | [5] |
| 3F5 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272 | [5] |
| 3E10 (Aminoadamantane derivative) | SARS-CoV-2 | Vero CCL-81 | 1.28 | >1000 | >781 | [5] |
Table 2: DGAT1 Inhibitory Activity of Adamantane Carboxylic Acid Derivatives
| Compound | Target | IC50 (nM) | In Vivo Efficacy | Reference |
| 43c | Human DGAT1 | 5 | Reduced plasma triglycerides and body weight gain in DIO mice | [6] |
| Mouse DGAT1 | 5 | |||
| T863 | Human DGAT1 | 16 | Potent inhibitor of recombinant human DGAT1 | [10] |
Table 3: Antimicrobial Activity of Adamantane Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazide of 1-adamantanecarboxylic acid (19) | Bordetella bronchiseptica ATCC 4617 | 125-500 | [3] |
| Staphylococcus epidermidis ATCC 12228 | 62.5-1000 | [3] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound derivatives and their analogs can be attributed to their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
Inhibition of Influenza A M2 Ion Channel
The antiviral activity of amantadine and its analogs against influenza A is mediated by the blockage of the M2 proton channel. This channel is crucial for the uncoating of the viral genome and its release into the host cell cytoplasm. By inhibiting the M2 channel, these compounds prevent the acidification of the viral interior, thereby halting the replication process.
Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)
Adamantane carboxylic acid derivatives have been shown to be potent inhibitors of DGAT1, an enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT1, these compounds reduce the production and storage of triglycerides, which can lead to improvements in metabolic parameters associated with obesity and type 2 diabetes.
Pharmacokinetics and ADME Properties
The lipophilic nature of the adamantane and noradamantane cages significantly influences the pharmacokinetic properties of their derivatives. The addition of an adamantyl group can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug molecule.[11] However, specific ADME data for this compound and its analogs are not extensively reported in the literature, highlighting an area for future research. General pharmacokinetic principles suggest that the carboxylic acid moiety will influence the solubility and clearance of these compounds.
Conclusion and Future Directions
This compound derivatives and their analogs represent a promising class of compounds with a diverse range of biological activities. Their rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics with potential applications in infectious diseases, metabolic disorders, and oncology. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy in preclinical models, warrants further investigation. Future research should focus on the detailed elucidation of their pharmacokinetic profiles, the optimization of their structure-activity relationships, and the exploration of their full therapeutic potential in various disease models. The development of more detailed experimental protocols and a deeper understanding of their mechanisms of action will be crucial for advancing these compounds into clinical development.
References
- 1. Synthesis of noradamantane derivatives by ring-contraction of the adamantane framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative and antiviral activity of three libraries of adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity evaluation of 1-[(arylidene)amino]adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Noradamantanecarboxylic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-noradamantanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol is based on a multi-step synthetic route commencing from a readily available adamantane precursor, involving a key ring-contraction step to form the noradamantane scaffold.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. The values are derived from established methodologies for similar transformations and serve as a guideline for the experimental setup.
| Step | Reaction | Starting Material | Key Reagents/Catalysts | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Formation of Noradamantyl Carbaldehyde | 2-Amino-adamantan-1-ol | Burgess Reagent | 2 - 4 | 25 (Room Temp.) | 70 - 85 |
| 2 | Oxidation to Carboxylic Acid | Noradamantyl Carbaldehyde | Jones Reagent (CrO₃, H₂SO₄) | 1 - 2 | 0 - 25 | 85 - 95 |
Experimental Protocols
This synthesis is a two-step process starting from a pre-functionalized adamantane derivative. The key transformation is a pinacol-type rearrangement induced by the Burgess reagent to achieve the ring contraction to the noradamantane skeleton, followed by a standard oxidation of the resulting aldehyde.
Step 1: Synthesis of Noradamantyl Carbaldehyde via Ring Contraction
This procedure is adapted from modern methods for the synthesis of noradamantane building blocks.[1] The reaction involves the dehydration of a 2-amino-adamantan-1-ol derivative using the Burgess reagent, which triggers a rearrangement to the noradamantyl carbaldehyde.
Materials:
-
2-Amino-adamantan-1-ol
-
Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-adamantan-1-ol (1 equivalent) in anhydrous dichloromethane.
-
Add the Burgess reagent (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure noradamantyl carbaldehyde.
Step 2: Oxidation of Noradamantyl Carbaldehyde to this compound
This step employs a standard Jones oxidation to convert the aldehyde functional group into a carboxylic acid.
Materials:
-
Noradamantyl carbaldehyde (from Step 1)
-
Acetone
-
Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the noradamantyl carbaldehyde (1 equivalent) in acetone in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. An immediate color change from orange/red to green/blue should be observed.
-
Continue stirring at 0 °C for 30 minutes and then allow the reaction to warm to room temperature for an additional 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Applications of 3-Noradamantanecarboxylic Acid in Medicinal Chemistry: A Focus on Anti-Virulence Strategies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Noradamantanecarboxylic acid, a rigid tricyclic carboxylic acid, has emerged as a noteworthy scaffold in medicinal chemistry, primarily recognized for its role as an anti-virulence agent. Its most significant application to date lies in the inhibition of Yersinia outer protein H (YopH), a critical virulence factor for Yersinia pestis, the causative agent of plague.
The adamantane cage of this compound provides a rigid, lipophilic moiety that can effectively probe binding pockets of protein targets. The carboxylic acid group offers a key interaction point, often mimicking the phosphate group of natural substrates for enzymes like phosphatases. This combination of a rigid scaffold and a strategically placed functional group makes it an attractive starting point for the design of potent and selective enzyme inhibitors.
The primary therapeutic potential of this compound and its derivatives is in the development of novel anti-infective agents that operate through an anti-virulence mechanism. By targeting a bacterial virulence factor like YopH, the compound disarms the pathogen, rendering it susceptible to the host's immune system, rather than directly killing the bacteria. This approach is gaining traction as a strategy to combat the growing threat of antibiotic resistance.
While the primary focus has been on its anti-virulence properties, the unique structure of this compound suggests potential for its exploration in other therapeutic areas where rigid scaffolds and carboxylic acid functionalities are known to be beneficial, such as in the design of inhibitors for other enzymes or as ligands for nuclear receptors.
Quantitative Data
| Inhibitor Name | Target | IC50 / Ki | Reference |
| Aurintricarboxylic acid | YopH | IC50 in nanomolar range | (Liang F, et al., 2003) |
| p-nitrocatechol sulfate (pNCS) | YopH | Ki = 25 µM | (Sun JP, et al., 2003) |
| Vanadate | YopH | General PTP inhibitor | (Zhang ZY, et al., 1992) |
Experimental Protocols
Protocol 1: In Vitro YopH Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a general method to assess the inhibitory activity of this compound against the YopH protein tyrosine phosphatase.
Materials:
-
Recombinant YopH enzyme
-
This compound (or other test compounds)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant YopH enzyme in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well microplate, add 20 µL of the diluted this compound solution (or vehicle control). b. Add 60 µL of the diluted YopH enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stopping the Reaction: Stop the enzymatic reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: YopH-mediated disruption of host cell signaling.
Caption: Workflow for YopH enzymatic inhibition assay.
Application Notes: 3-Noradamantanecarboxylic Acid as a Rigid Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Noradamantanecarboxylic acid, a derivative of adamantane, presents a unique and valuable scaffold for drug design. Its rigid, three-dimensional cage-like structure offers a distinct advantage in medicinal chemistry by providing a conformationally constrained framework. This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. Furthermore, the lipophilic nature of the adamantane core can significantly enhance the pharmacokinetic properties of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides detailed application notes and protocols for utilizing this compound as a rigid scaffold, with a focus on its application in the development of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors for the potential treatment of obesity and type 2 diabetes.
Rationale for Using this compound
The adamantane cage is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties:
-
Rigidity and Pre-organization: The rigid nature of the adamantane structure helps to pre-organize the pharmacophoric groups in a defined spatial orientation, which can lead to a more favorable interaction with the target protein's binding site.
-
Lipophilicity: The hydrocarbon cage increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can increase the half-life of a drug.
-
Three-Dimensional Diversity: The tetrahedral geometry of the adamantane core allows for the precise positioning of substituents in three-dimensional space, enabling the exploration of complex pharmacophores.
While specific data for this compound is emerging, its structural similarity to other adamantane carboxylic acids, such as 1-adamantanecarboxylic acid, allows for its application in similar therapeutic areas. One such promising area is the inhibition of Diacylglycerol Acyltransferase 1 (DGAT1).
Application Example: DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1] Inhibition of DGAT1 is a validated therapeutic strategy for the treatment of obesity and type 2 diabetes. Adamantane carboxylic acid derivatives have been identified as potent DGAT1 inhibitors.[1]
Quantitative Data
The following table summarizes the in vitro and in vivo data for a representative adamantane carboxylic acid derivative (Compound 43c) as a DGAT1 inhibitor. While this specific compound is an E-adamantane carboxylic acid derivative, the data serves as a strong indicator of the potential of the this compound scaffold in this therapeutic area.[1]
| Parameter | Value | Species | Notes |
| In Vitro Activity | |||
| DGAT1 IC50 | 5 nM | Human, Mouse | Demonstrates potent inhibition of the target enzyme.[1] |
| In Vivo Efficacy | |||
| Plasma Triglyceride | Significantly reduced | Rodents, Zebrafish | Indicates a strong effect on lipid metabolism in vivo.[1] |
| Bodyweight Gain | Reduction observed | DIO Mice | Suggests potential for treating obesity.[1] |
| Glucose AUC | Lowering efficacy shown | DIO Mice | Highlights the potential for managing type 2 diabetes.[1] |
DIO: Diet-Induced Obesity; AUC: Area Under the Curve
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common modification in the development of DGAT1 inhibitors.
Workflow for Synthesis:
Caption: General synthetic workflow for 3-noradamantanecarboxamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)
-
Desired amine
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride Formation): Dissolve this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Method B (Amide Coupling Agents): Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.
-
-
Amide Coupling:
-
To the activated carboxylic acid from either Method A or B, add the desired amine (1.1 equivalents) and a base such as TEA or DIPEA (2 equivalents) in the appropriate solvent (DCM for Method A, DMF for Method B).
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-noradamantanecarboxamide derivative.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro DGAT1 Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of synthesized this compound derivatives against DGAT1.
Experimental Workflow for In Vitro Assay:
Caption: Workflow for the in vitro DGAT1 inhibition assay.
Materials:
-
Human or mouse DGAT1 enzyme (from microsomal fractions of overexpressing cells)
-
[¹⁴C]oleoyl-CoA (radiolabeled substrate)
-
1,2-Dioleoylglycerol (acceptor substrate)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the DGAT1 enzyme in the assay buffer.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of [¹⁴C]oleoyl-CoA and 1,2-dioleoylglycerol.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).
-
Extract the lipids and separate the radiolabeled triglycerides using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of a lead this compound derivative in a DIO mouse model.
Procedure:
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.
-
Compound Administration: Randomly assign the DIO mice to treatment groups (vehicle control and test compound). Administer the test compound orally once daily for a specified duration (e.g., 4 weeks).
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose metabolism.
-
Plasma Lipid Profile: Collect blood samples to measure plasma levels of triglycerides, cholesterol, and free fatty acids.
-
-
Tissue Analysis: At the end of the study, harvest tissues such as liver and adipose tissue for further analysis (e.g., lipid content, gene expression).
Signaling Pathway
The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and its impact on metabolic pathways relevant to obesity and type 2 diabetes.
Caption: DGAT1 signaling in triglyceride synthesis and its therapeutic targeting.
Conclusion
This compound represents a promising rigid scaffold for the design of novel therapeutics. Its unique structural and physicochemical properties can be leveraged to develop potent and selective drug candidates with improved pharmacokinetic profiles. The application of this scaffold in the development of DGAT1 inhibitors for metabolic diseases serves as a compelling example of its potential. The provided protocols offer a foundational framework for researchers to synthesize and evaluate their own this compound-based compounds. Further exploration of this scaffold in other therapeutic areas is warranted and holds significant promise for future drug discovery efforts.
References
Application Note: 1H NMR Characterization of 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 3-Noradamantanecarboxylic acid using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Included are a summary of expected ¹H NMR spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow diagram for the characterization process. This guide is intended to assist researchers in confirming the structure and purity of this compound, a valuable building block in medicinal chemistry and materials science.
Introduction
This compound is a rigid, tricyclic carboxylic acid. Its unique cage-like structure and carboxylic acid functionality make it an important synthon in the development of novel therapeutics and advanced materials. Accurate structural elucidation is critical for its application, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the expected ¹H NMR spectral characteristics and provides a standardized protocol for its analysis.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the non-equivalent protons of the noradamantane cage. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm[1][2]. The protons on the carbon adjacent to the carboxylic acid will be deshielded and are expected to resonate in the 2-3 ppm region[1][2]. The remaining protons of the noradamantane skeleton will appear as a series of multiplets in the upfield region, generally between 1.5 and 2.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~2.5 - 2.7 | m | 1H | H-3 |
| ~2.2 - 2.4 | m | 2H | Bridgehead CH |
| ~1.8 - 2.1 | m | 6H | CH₂ |
| ~1.6 - 1.8 | m | 4H | CH₂ |
Note: This is a representative, hypothetical data set based on the analysis of structurally related adamantane and noradamantane derivatives. Actual chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.
Experimental Protocol
This section details the procedure for acquiring a ¹H NMR spectrum of this compound.
Materials:
-
This compound (CAS: 16200-53-6)[3]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Tetramethylsilane (TMS) (optional, as an internal standard)
Equipment:
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
If using an internal standard, add a small drop of TMS to the solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale. If TMS was used, set its signal to 0.00 ppm. If no internal standard was used, the residual solvent peak can be used as a reference.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Workflow and Data Analysis
The following diagram illustrates the logical workflow for the ¹H NMR characterization of this compound.
Caption: Experimental workflow for ¹H NMR characterization.
Structure-Spectrum Correlation
The diagram below illustrates the relationship between the structure of this compound and its expected ¹H NMR signals.
Caption: Correlation of structure to ¹H NMR signals.
References
Application Notes and Protocols for the Purification of 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of 3-noradamantanecarboxylic acid, a key building block in the synthesis of various pharmacologically active compounds. The following methods are based on established techniques for the purification of adamantane derivatives and carboxylic acids in general.[1][2]
Introduction
This compound is a rigid, tricyclic carboxylic acid. Its unique cage-like structure imparts desirable properties to drug candidates, including increased lipophilicity and metabolic stability. Ensuring the high purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining accurate biological data. Commercially available this compound is often stated to have a purity of around 97-98%.[3][4][5] Further purification is often necessary to remove starting materials, byproducts, and other impurities.
This guide outlines two primary methods for the purification of this compound: recrystallization and acid-base extraction.
Purification Techniques
Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds.[6][7][8] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[6]
2.1.1. Solvent Selection
The choice of solvent is crucial for successful recrystallization. For carboxylic acids like this compound, suitable solvents or solvent systems include:
-
Aqueous alcohol mixtures (e.g., methanol/water, ethanol/water): Carboxylic acids often have good solubility in alcohols and low solubility in water. A mixture can be optimized to achieve the desired solubility profile.
-
Toluene or Toluene/Petroleum Ether: Toluene can be an effective solvent for recrystallization. The addition of a less polar co-solvent like petroleum ether can help to induce crystallization.[2]
-
Cyclohexane: Has been used for the recrystallization of related adamantane derivatives.[9]
2.1.2. Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the selected hot solvent (or solvent mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved.[6][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound is reported to be between 105-107 °C.[4]
2.1.3. Workflow Diagram: Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Acid-Base Extraction
This technique leverages the acidic nature of the carboxyl group to separate the target compound from neutral and basic impurities. The carboxylic acid is converted to its water-soluble salt by treatment with a base, extracted into an aqueous layer, and then regenerated by acidification.[2]
2.2.1. Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as diethyl ether or dichloromethane.
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate). The carboxylate salt will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer containing neutral and basic impurities can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH < 2), which will precipitate the purified carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified this compound under vacuum.
2.2.2. Workflow Diagram: Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound. The values are based on typical results for the purification of analogous adamantane carboxylic acids and may require optimization for this specific compound.[1]
| Parameter | Recrystallization | Acid-Base Extraction |
| Purity (Post-Purification) | > 99% | > 99% |
| Typical Yield | 70-90% | 85-95% |
| Physical Form | Crystalline solid | Powder or crystalline solid |
| Melting Point | 105-107 °C | 105-107 °C |
| Primary Impurities Removed | Soluble impurities, byproducts | Neutral and basic compounds |
| Key Considerations | Solvent selection is critical | Potential for emulsion formation |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis (qNMR).
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[8]
Conclusion
The purification of this compound to a high degree of purity can be reliably achieved through standard laboratory techniques such as recrystallization and acid-base extraction. The choice of method will depend on the nature of the impurities present in the crude material. It is recommended to perform analytical testing on the purified product to confirm its identity and purity before its use in subsequent synthetic steps or biological assays.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 4. This compound 97 16200-53-6 [sigmaaldrich.com]
- 5. This compound|16200-53-6-Maohuan Chemical [bschem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-noradamantanecarboxylic acid into common functional groups such as esters and amides. The unique tricyclic aliphatic scaffold of noradamantane makes its derivatives of significant interest in medicinal chemistry and materials science. The following protocols are based on established synthetic methodologies for carboxylic acids and related adamantane structures.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions for the derivatization of carboxylic acids, which can be adapted for this compound. Please note that yields are illustrative and may vary based on the specific substrate and reaction scale.
| Derivative Type | Method Name | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Methyl Ester | Fischer Esterification | Methanol, H₂SO₄ (catalytic) | Methanol | Reflux (65°C) | 2 - 6 hours | 80 - 95 |
| Ethyl Ester | Acyl Chloride Formation followed by Alcoholysis | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Pyridine | 1. Toluene 2. Dichloromethane (DCM) | 1. Reflux (110°C) 2. 0°C to RT | 1. 1 - 2 hours 2. 1 - 3 hours | 75 - 90 |
| Amide | EDC/HOBt Coupling | Amine, EDC, HOBt, DIPEA | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature | 12 - 24 hours | 70 - 95 |
| Amide | HATU Coupling | Amine, HATU, DIPEA | Dimethylformamide (DMF) | Room Temperature | 1 - 4 hours | 85 - 98 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-Noradamantanecarboxylate via Fischer Esterification
This protocol describes the synthesis of the methyl ester of this compound using a classic acid-catalyzed esterification.[1]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol to act as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per mmol of carboxylic acid).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-noradamantanecarboxylate.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-substituted 3-Noradamantanecarboxamide via EDC/HOBt Coupling
This protocol outlines the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted 3-noradamantanecarboxamide.
Visualizations
Experimental Workflow for Derivatization
Caption: Workflow for ester and amide synthesis from this compound.
Signaling Pathway for Amide Coupling
Caption: Simplified pathway of EDC-mediated amide bond formation.
References
Application Notes and Protocols: 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known biological activity of 3-Noradamantanecarboxylic acid, with a focus on its potential as an anti-virulence agent. Detailed protocols for its synthesis and for evaluating its biological activity are also presented.
Introduction
This compound is a bridged-ring carboxylic acid with emerging biological significance. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of targeted therapeutics. The primary reported biological activity of this compound is its ability to inhibit the Yersinia outer protein H (YopH), a key virulence factor in pathogenic Yersinia species, including the causative agent of plague, Yersinia pestis.
Biological Activity: Anti-virulence against Yersinia
This compound has been identified as an inhibitor of the YopH protein tyrosine phosphatase (PTP). YopH is injected into host immune cells by the Yersinia type III secretion system and plays a crucial role in suppressing the host's innate and adaptive immune responses. By dephosphorylating key signaling proteins, YopH disrupts phagocytosis, cytokine production, and lymphocyte activation, allowing the bacteria to proliferate.
The inhibitory action of this compound on YopH suggests its potential as an anti-virulence therapeutic. Unlike traditional antibiotics that aim to kill bacteria, anti-virulence agents disarm them, making them more susceptible to the host's immune system. This approach may also reduce the selective pressure for developing antibiotic resistance.
Quantitative Data
| Inhibitor | Target | IC50 Value | Reference |
| Aurintricarboxylic Acid | YopH | ~10 nM | [1] |
| Oxidovanadium(IV) Complex 1 | YopH | Nanomolar range | [2] |
| Oxidovanadium(IV) Complex 2 | YopH | Nanomolar range | [2] |
| Oxidovanadium(IV) Complex 3 | YopH | Nanomolar range | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to this compound, starting from deltacyclane to form the noradamantane core, followed by carboxylation.
Part A: Synthesis of Noradamantane from Deltacyclane
Materials:
-
Deltacyclane
-
Pentane
-
96% Sulfuric acid
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
-
Sublimation apparatus
Procedure:
-
In a flask equipped with a high-speed mechanical stirrer, add 60 mL of 96% sulfuric acid.
-
To the sulfuric acid, add a solution of 10 g of deltacyclane dissolved in 50 mL of pentane.
-
Stir the biphasic mixture vigorously at room temperature for 2 hours to ensure maximum contact between the layers.
-
Stop the stirring and allow the layers to separate.
-
Carefully remove the upper pentane layer using a pipette and transfer it to a separate flask.
-
Evaporate the pentane from the collected layer using a rotary evaporator to yield crude noradamantane.
-
To the remaining acid layer, add a fresh 50 mL portion of pentane and continue stirring for another 3 hours.
-
Repeat the separation and evaporation steps (5 and 6) and combine the crude product. This can be repeated multiple times to maximize the yield.
-
Purify the combined crude noradamantane by sublimation under aspirator vacuum with gentle warming to obtain pure noradamantane (mp 203-204 °C).
Part B: Carboxylation of Noradamantane
This part of the protocol is a general method for the carboxylation of saturated hydrocarbons with a tertiary hydrogen, adapted for noradamantane.
Materials:
-
Noradamantane
-
96% Sulfuric acid
-
Carbon tetrachloride (or cyclohexane/n-hexane)
-
98% Formic acid
-
tert-Butyl alcohol
-
15N Ammonium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Three-necked flask with stirrer, thermometer, dropping funnel, and gas outlet
-
Ice bath
Procedure:
-
Caution: This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.
-
In a 1 L three-necked flask, charge 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of noradamantane.
-
Cool the stirred mixture to 17–19 °C in an ice bath and add 1 mL of 98% formic acid.
-
Prepare a solution of 29.6 g of tert-butyl alcohol in 55 g of 98–100% formic acid.
-
Add the tert-butyl alcohol/formic acid solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
Pour the reaction mixture onto crushed ice in a large beaker.
-
Extract the aqueous mixture with three 100 mL portions of carbon tetrachloride.
-
Combine the organic extracts and shake with 110 mL of 15N ammonium hydroxide. The ammonium salt of this compound will precipitate.
-
Collect the crystalline salt by filtration and wash it with cold acetone.
-
Suspend the salt in 250 mL of water and acidify with 12N hydrochloric acid.
-
Extract the acidic solution with 100 mL of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol/water mixture) to obtain pure this compound.
Protocol 2: In Vitro YopH Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of YopH by other small molecules and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant YopH enzyme
-
YopH assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations for testing.
-
In a 96-well microplate, add a fixed amount of recombinant YopH enzyme to each well (e.g., final concentration of 0.25 µg/mL).
-
Add the serially diluted this compound solutions to the wells containing the enzyme. Include a control well with a corresponding volume of the solvent (DMSO) without the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding a stock solution of pNPP to each well to a final concentration equal to its Km value (e.g., 2 mM).
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of YopH inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: YopH Substrate Dephosphorylation Assay
This protocol can be used to confirm that this compound inhibits the dephosphorylation of a specific YopH substrate in a cellular context.
Materials:
-
Host cells (e.g., Jurkat T-cells or macrophages)
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, protease and phosphatase inhibitors)
-
Antibody specific to the phosphorylated form of a known YopH substrate (e.g., anti-phospho-SLP-76)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Culture the host cells to the desired density.
-
Treat the cells with different concentrations of this compound for a specified period. Include an untreated control.
-
Infect the cells with a Yersinia strain expressing YopH.
-
After the infection period, wash the cells with cold PBS and lyse them on ice using the cell lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated YopH substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
A decrease in the band intensity corresponding to the phosphorylated substrate in the presence of this compound would indicate its inhibitory effect on YopH activity within the cell.
Visualizations
YopH Signaling Pathway and Inhibition by this compound
The following diagram illustrates the signaling pathway targeted by YopH and the proposed point of inhibition by this compound. YopH dephosphorylates multiple substrates in immune cells, leading to the disruption of downstream signaling events such as calcium mobilization and cytokine production.
Caption: YopH signaling pathway and its inhibition.
Experimental Workflow for YopH Inhibition Assay
The following diagram outlines the general workflow for determining the in vitro inhibitory activity of this compound against the YopH enzyme.
Caption: Workflow for YopH inhibition assay.
Logical Relationship of Synthesis Protocol
This diagram shows the logical flow of the synthesis protocol for this compound.
Caption: Synthesis of this compound.
References
Application Notes and Protocols: 3-Noradamantanecarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Noradamantanecarboxylic acid is a unique tricyclic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid, cage-like noradamantane core imparts desirable physicochemical properties such as lipophilicity, thermal stability, and metabolic resistance to target molecules. The carboxylic acid functionality provides a versatile handle for a variety of chemical transformations, allowing for the construction of complex and biologically active compounds.
These application notes provide an overview of the utility of this compound as a synthetic precursor and detail experimental protocols for its derivatization into key functional groups, such as esters and amides. The unique three-dimensional structure of the noradamantane scaffold makes it an attractive component in the design of novel therapeutics and advanced materials.
Key Applications of this compound
The primary utility of this compound lies in its role as a scaffold for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a wide range of other functional groups, enabling the exploration of diverse chemical space.
-
Esterification: Conversion to esters can be used to modify the solubility and pharmacokinetic properties of a molecule or to introduce a handle for further functionalization.
-
Amide Coupling: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the noradamantane moiety to amino acids, peptides, or other amine-containing fragments to generate novel bioactive compounds.
-
Further Derivatization: The carboxylic acid can serve as a precursor for the synthesis of alcohols, halides, and other functionalities, further expanding the synthetic possibilities.
Experimental Protocols
The following protocols are generalized procedures for common transformations of carboxylic acids and can be adapted for this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Esterification of this compound (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the product by column chromatography or distillation if necessary.
| Parameter | Value | Reference |
| Reactants | Carboxylic Acid, Alcohol | General Procedure |
| Catalyst | Concentrated H₂SO₄ | General Procedure |
| Solvent | Excess Alcohol | General Procedure |
| Temperature | Reflux | General Procedure |
| Reaction Time | Varies (monitor by TLC) | General Procedure |
| Work-up | Liquid-liquid extraction | General Procedure |
Protocol 2: Amide Coupling of this compound
This protocol outlines the formation of an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) (optional, to suppress racemization and improve efficiency)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the amine (1.0-1.2 eq), a base such as DIPEA or TEA (1.5-2.0 eq), and HOBt (1.0 eq, if used).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (EDC or DCC, 1.1-1.3 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
If using DCC, a urea byproduct will precipitate and can be removed by filtration.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Reactants | Carboxylic Acid, Amine | General Procedure |
| Coupling Agent | EDC or DCC | General Procedure |
| Additive | HOBt (optional) | General Procedure |
| Base | DIPEA or TEA | General Procedure |
| Solvent | Anhydrous DCM or DMF | General Procedure |
| Temperature | 0 °C to Room Temperature | General Procedure |
| Reaction Time | Varies (monitor by TLC) | General Procedure |
| Work-up | Filtration and Extraction | General Procedure |
Visualization of Synthetic and Drug Discovery Workflows
The following diagrams illustrate the logical flow of utilizing this compound as a building block in organic synthesis and its potential application in a drug discovery pipeline.
Caption: Synthetic pathways from this compound.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel organic molecules. Its rigid, three-dimensional structure and the reactivity of its carboxylic acid group provide a powerful platform for the development of new pharmaceuticals and materials. The protocols and workflows presented here offer a foundation for researchers to explore the synthetic potential of this unique scaffold. Further investigation into the biological activities of its derivatives is a promising area for future research.
Application Notes and Protocols for Solvothermal Synthesis of Coordination Polymers with 3-Noradamantanecarboxylic Acid
Disclaimer: The following application notes and protocols are based on established methodologies for the solvothermal synthesis of coordination polymers utilizing structurally analogous adamantane-based ligands, such as 1,3-adamantanedicarboxylic acid and 3-(azol-1-yl)-1-adamantanecarboxylic acids. While direct experimental data for coordination polymers synthesized with 3-noradamantanecarboxylic acid is not prevalent in the reviewed literature, these guidelines provide a robust starting point for researchers in the field.
Introduction
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The unique structural features of adamantane-based ligands, such as rigidity and three-dimensionality, make them excellent candidates for the construction of novel CPs with potential applications in gas storage, catalysis, and drug delivery. This compound, with its compact and rigid cage-like structure, is a promising organic linker for the synthesis of new CPs with interesting topologies and properties.
The solvothermal synthesis method is a widely used technique for the preparation of CPs.[1] This method involves the reaction of metal salts and organic ligands in a sealed vessel at elevated temperatures and pressures, often leading to the formation of high-quality single crystals suitable for X-ray diffraction studies.[2]
Experimental Protocols
This section provides a general experimental protocol for the solvothermal synthesis of a coordination polymer using this compound and a metal salt, such as zinc nitrate. Researchers should note that the optimal conditions, including metal salt, solvent system, temperature, and reaction time, may vary and require empirical optimization.
2.1. Materials and Reagents
-
This compound (H-NACA)
-
Metal Salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture thereof)
-
Methanol (for washing)
-
Ethanol (for washing)
2.2. General Synthesis Protocol
-
In a typical synthesis, this compound (e.g., 0.1 mmol) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol) are dissolved in a suitable solvent or solvent mixture (e.g., 10 mL of DMF).
-
The resulting solution is thoroughly mixed, for instance by sonication for 15 minutes, to ensure homogeneity.
-
The solution is then transferred to a Teflon-lined stainless steel autoclave (e.g., 23 mL capacity).
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction is complete, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystalline product is collected by filtration, washed with fresh solvent (e.g., DMF, methanol, and ethanol) to remove any unreacted starting materials, and dried under vacuum.
Data Presentation
The following table summarizes hypothetical quantitative data for a coordination polymer synthesized from this compound, based on typical values observed for similar adamantane-based coordination polymers.[3][4]
| Parameter | Hypothetical Value |
| Crystal Data | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 2025 |
| Z | 4 |
| Selected Bond Lengths (Å) | |
| M-O (carboxylate) | 2.0 - 2.2 |
| M-N (if co-ligand used) | 2.1 - 2.3 |
| Selected Bond Angles (°) | |
| O-M-O | 85 - 175 |
| N-M-N | 90 - 180 |
| Thermal Stability | |
| Decomposition Temperature | > 300 °C |
Visualizations
The following diagrams illustrate the general workflow for the solvothermal synthesis of coordination polymers and the relationship between synthesis parameters and the properties of the resulting materials.
Caption: Experimental workflow for solvothermal synthesis.
Caption: Influence of synthesis parameters on CP properties.
References
- 1. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvothermal synthesis, structure and magnetic properties of heterometallic coordination polymers based on a phenolato-oxamato co-bidentate-tridentate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Noradamantanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-noradamantanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the common synthetic routes to this compound?
The synthesis of this compound typically involves a two-stage process:
-
Ring Contraction of an Adamantane Precursor: This is the key step to form the noradamantane scaffold. A common strategy is the acid-promoted rearrangement of a suitable adamantane derivative. For instance, a triflic acid-promoted cascade reaction of adamantane-based N-methyl carbamates can lead to the formation of noradamantane iminium salts, which can be subsequently hydrolyzed to noradamantane carbaldehydes.[1] This rearrangement proceeds via a Wagner-Meerwein[1][2]-alkyl shift of a carbocation intermediate.
-
Oxidation of a Noradamantane Intermediate: The resulting noradamantane intermediate, such as 3-noradamantanecarbaldehyde, is then oxidized to the final carboxylic acid product. Various oxidizing agents can be employed for this transformation.
The overall synthetic pathway can be visualized as a logical flow from the starting adamantane derivative to the final product.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of noradamantane intermediate after ring contraction | Incomplete reaction or formation of stable, unrearranged adamantane carbocation intermediates. | - Ensure the use of a strong acid catalyst like triflic acid to promote the necessary 1,2-alkyl shift.[1]- Optimize reaction temperature and time to favor the formation of the ring-contracted product. |
| Presence of multiple isomers in the crude product | Incomplete or alternative rearrangement pathways of the carbocation intermediate. Processes involving a 2-adamantyl cation can lead to tricyclo-[4,3,1,03,8]decane derivatives.[2] | - Purify the intermediate via column chromatography before proceeding to the oxidation step.- Re-evaluate the starting material and reaction conditions to favor the desired rearrangement. |
| Incomplete oxidation of the noradamantane intermediate | The oxidizing agent is not strong enough or the reaction conditions are too mild. | - Use a stronger oxidizing agent. A variety of agents can oxidize aldehydes to carboxylic acids, including chromic acid, potassium permanganate, or Oxone.[3]- Increase the reaction temperature or prolong the reaction time. |
| Formation of over-oxidation byproducts | The oxidizing agent is too harsh, leading to the cleavage of C-C bonds. | - Use a milder oxidizing agent.[3]- Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. |
| Difficulty in purifying the final product | Presence of structurally similar side products or unreacted starting materials. | - Employ recrystallization or column chromatography for purification.[4]- Conversion to a salt followed by acidification can also be an effective purification method for carboxylic acids. |
Experimental Protocols
Key Experiment: Ring Contraction of an Adamantane Derivative (Illustrative)
This protocol is based on the general principle of acid-catalyzed ring contraction to form a noradamantane intermediate.
Objective: To synthesize a 3-noradamantanecarbaldehyde intermediate from a suitable adamantane precursor.
Materials:
-
Adamantane-based N-methyl carbamate
-
Triflic acid
-
Anhydrous solvent (e.g., dichloromethane)
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the adamantane-based N-methyl carbamate in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add triflic acid to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 3-noradamantanecarbaldehyde intermediate.
Key Experiment: Oxidation of 3-Noradamantanecarbaldehyde
Objective: To oxidize 3-noradamantanecarbaldehyde to this compound.
Materials:
-
3-Noradamantanecarbaldehyde
-
Oxidizing agent (e.g., Potassium permanganate)
-
Sulfuric acid (dilute)
-
Sodium bisulfite
-
Solvent (e.g., acetone)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the 3-noradamantanecarbaldehyde in the chosen solvent.
-
Prepare a solution of the oxidizing agent (e.g., potassium permanganate in water).
-
Slowly add the oxidizing solution to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding sodium bisulfite solution until the purple color of permanganate disappears.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Potential Side Products
The following table summarizes potential side products that may be encountered during the synthesis of this compound.
| Reaction Stage | Side Product | Reason for Formation | Identification |
| Ring Contraction | Unrearranged adamantane derivatives | Incomplete reaction or thermodynamically stable adamantyl carbocation intermediates. | GC-MS, 1H NMR, 13C NMR |
| Ring Contraction | Other tricyclic isomers | Alternative rearrangement pathways of the carbocation intermediate.[2] | GC-MS, 1H NMR, 13C NMR |
| Oxidation | Unreacted 3-noradamantanecarbaldehyde | Incomplete oxidation. | TLC, GC-MS, IR (presence of aldehyde C-H stretch) |
| Oxidation | Over-oxidation products (cleaved rings) | Use of overly harsh oxidizing conditions. This is more likely with very strong oxidants. | GC-MS, Mass Spectrometry |
Signaling Pathways and Logical Relationships
The formation of the desired noradamantane scaffold is governed by the stability of the carbocation intermediates and the propensity for a[1][2]-alkyl shift. The following diagram illustrates the critical rearrangement step.
Caption: Key rearrangement step in noradamantane synthesis.
References
- 1. Synthesis of noradamantane derivatives by ring-contraction of the adamantane framework - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Rearrangements in the adamantane nucleus - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-Noradamantanecarboxylic Acid Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Noradamantanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants for structurally similar adamantane carboxylic acids include starting materials, byproducts, and residual solvents. Potential impurities could be other aliphatic carboxylic acids. For instance, in the synthesis of 1-adamantanecarboxylic acid, trimethylacetic acid, as well as C9 and C13 acids, have been identified as possible impurities.[1][2]
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: this compound is a crystalline powder that is insoluble in water.[3] It exhibits solubility in methanol (with slight turbidity), ethanol, chloroform, and dichloromethane.[1][4] A common and effective method for the recrystallization of similar carboxylic acids is using a mixed solvent system, such as methanol and water.[1][2] The general principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals.[5][6]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Standard analytical techniques for determining the purity of carboxylic acids include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (104-108 °C for this compound) indicates high purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities based on their unique spectral signatures.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying impurities.[7] For adamantane carboxylic acids, GC has been used for content determination in various samples.[8]
Q4: Are there alternative purification methods to recrystallization?
A4: Yes, if recrystallization proves ineffective, other purification strategies can be employed. For carboxylic acids, these include:
-
Acid-Base Extraction: This involves dissolving the impure acid in an alkaline solution (like aqueous sodium hydroxide or ammonium hydroxide) to form the water-soluble salt.[9] Neutral organic impurities can then be removed by extraction with an organic solvent. Acidification of the aqueous layer will then precipitate the purified carboxylic acid.[9]
-
Esterification followed by Hydrolysis: The crude acid can be converted to its corresponding ester (e.g., methyl ester), which can be purified by distillation or chromatography.[2] Subsequent hydrolysis of the purified ester regenerates the pure carboxylic acid.[2]
-
Column Chromatography: While often more labor-intensive, silica gel chromatography can be effective for separating the desired acid from closely related impurities.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the precipitation of impurities. | - Choose a solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the solid.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Oily Precipitate Instead of Crystals | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture. | - Select a solvent with a lower boiling point.- Attempt to "seed" the solution with a small crystal of the pure compound to induce crystallization.- Perform a preliminary purification step, such as an acid-base extraction, to remove a significant portion of the impurities. |
| Persistent Impurities After Recrystallization | - The impurity has similar solubility characteristics to the desired compound.- The impurity is trapped within the crystal lattice of the product. | - Try a different recrystallization solvent or solvent pair.- Perform multiple recrystallizations.- Consider an alternative purification method like column chromatography or conversion to a derivative for purification.[2] |
| Discolored Crystals | - Presence of colored impurities from the reaction mixture.- Thermal degradation of the compound. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product).- Avoid excessive heating during the dissolution step. |
Experimental Protocols
Protocol 1: Recrystallization using a Methanol/Water Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water or a cold methanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification via Ammonium Salt Formation (Acid-Base Extraction)
This method is adapted from the purification of 1-adamantanecarboxylic acid and is effective for removing acidic impurities with more soluble ammonium salts.[1][2]
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent like chloroform or carbon tetrachloride.[1][2]
-
Salt Formation: Shake the organic solution with aqueous ammonium hydroxide. The ammonium salt of this compound, being less soluble, will precipitate.[2]
-
Isolation of Salt: Collect the precipitated ammonium salt by filtration.
-
Washing: Wash the salt with a small amount of a cold organic solvent like acetone to remove any remaining soluble impurities.[2]
-
Regeneration of Acid: Suspend the ammonium salt in water and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the purified this compound.[2]
-
Extraction and Drying: Extract the purified acid with an organic solvent (e.g., chloroform), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product.[2]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for recrystallization.
References
- 1. 828-51-3 | CAS DataBase [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 16200-53-6 [amp.chemicalbook.com]
- 4. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and purification of 1-Adamantanecarboxylic acid_Chemicalbook [chemicalbook.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Optimizing reaction parameters for 3-Noradamantanecarboxylic acid functionalization
Technical Support Center: 3-Noradamantanecarboxylic Acid Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for the functionalization of this compound.
Frequently Asked Questions (FAQs)
1. What are the most common methods for esterifying this compound?
The most common methods for esterifying this compound include:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] The reaction is driven to completion by using the alcohol as the solvent or by removing water as it is formed.[3][4]
-
Steglich Esterification: For acid-sensitive substrates, the Steglich esterification using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and effective alternative.[1]
-
Conversion to Acid Chloride: A two-step process where the carboxylic acid is first converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the alcohol to form the ester.[1][5]
-
Alkylation: Using alkylating agents like methyl iodide (MeI) or dimethyl sulfate (Me₂SO₄) in the presence of a base can also yield the corresponding methyl esters.[1]
2. How can I improve the yield of amide coupling reactions with this compound?
Low yields in amide coupling reactions are a common issue. To improve yields, consider the following:
-
Choice of Coupling Reagent: For sterically hindered acids like this compound, more potent coupling reagents may be necessary. While standard reagents like HATU, HBTU, and EDC/HOBt are common, phosphonium salts like PyBOP can be more effective for challenging couplings.[6][7]
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, and microwave heating has been shown to accelerate difficult couplings.[7]
-
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction.[8]
-
-
Excess Reagent: Using a slight excess of the less expensive coupling partner (either the acid or the amine) can drive the reaction to completion.[6]
-
Acid Chloride Formation: Converting the carboxylic acid to the acid chloride with oxalyl chloride or thionyl chloride prior to reaction with the amine can significantly improve reactivity.[9][10]
3. What are potential side reactions to be aware of during the functionalization of this compound?
-
Decarboxylation: Although simple aliphatic carboxylic acids are generally stable, heating this compound, especially in the presence of strong acids or bases, could potentially lead to decarboxylation.[11][12] This is more likely if there are electron-withdrawing groups at the α-position.[12]
-
Anhydride Formation: During the activation of the carboxylic acid, for example with oxalyl chloride, the formation of a symmetric anhydride can occur, which may be less reactive than the desired activated species.[10]
-
Racemization: For chiral substrates, some coupling reagents and conditions can lead to racemization at the α-carbon. The choice of coupling reagent and additives (like HOBt) can help minimize this.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion. | The reaction is at equilibrium.[2] | Use a large excess of the alcohol (can be used as the solvent).[2] Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[3] |
| Starting material is recovered. | Insufficient acid catalyst. | Increase the amount of acid catalyst (e.g., H₂SO₄) to a catalytic amount (typically 1-5 mol%). |
| Decomposition of starting material. | Reaction temperature is too high or reaction time is too long. | Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid prolonged heating. |
Issue 2: Incomplete Amide Coupling Reaction
| Symptom | Possible Cause | Suggested Solution |
| Activated ester is formed but does not react with the amine.[10] | The amine is not nucleophilic enough, or there is significant steric hindrance. | Switch to a more powerful coupling reagent like a phosphonium salt (e.g., PyBOP).[7] Increase the reaction temperature.[7] |
| Low conversion of starting materials. | Inappropriate base or insufficient amount. | Use a non-nucleophilic base like DIPEA or TEA (at least 2 equivalents). Ensure the amine is not present as a salt; if it is, add an extra equivalent of base.[8] |
| Formation of byproducts from the coupling reagent. | The coupling reagent is not ideal for the workup. | Use a coupling reagent that generates water-soluble byproducts, like EDC, to simplify purification.[7] If using DCC, the urea byproduct can often be removed by filtration.[7] |
Data Presentation: Comparison of Coupling Reagents for Amide Formation
| Coupling Reagent | Activating Species | Common Byproducts | Key Advantages | Potential Issues |
| EDC (with HOBt) | O-acylisourea | Water-soluble urea | Easy purification of byproducts.[7] | Can be less effective for sterically hindered substrates.[7] |
| DCC | O-acylisourea | Dicyclohexylurea (DCU) | Inexpensive. | DCU is often insoluble and requires filtration, which can be difficult on a large scale.[6] |
| HATU | Activated ester | Tetramethylurea | High reactivity, good for difficult couplings.[6][7] | More expensive, byproducts can sometimes be difficult to remove. |
| PyBOP | Phosphonium-activated ester | Triphenylphosphine oxide | Very effective for sterically hindered and racemization-prone couplings.[7] | Can be more expensive. |
| SOCl₂ / (COCl)₂ | Acid chloride | SO₂, HCl / CO, CO₂, HCl | Highly reactive intermediate.[9] | Harsh conditions may not be suitable for sensitive substrates; requires a base to quench HCl.[8] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired alcohol in large excess (e.g., 10-20 eq or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution and stir for 5-10 minutes.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). The reaction may require gentle heating for sterically hindered substrates.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
Visualizations
Caption: Workflow for a typical amide coupling reaction using HATU.
Caption: Troubleshooting flowchart for low-yield reactions.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Synthesis of Carboxylic Acid Esters - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. athabascau.ca [athabascau.ca]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing impurities in 3-Noradamantanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Noradamantanecarboxylic acid. Our goal is to help you identify and minimize impurities, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound is not as straightforward as that of its adamantane counterparts and often involves multi-step processes. A common conceptual approach involves the rearrangement of an adamantane precursor. One potential route is the acid-catalyzed carbonylation (Koch-Haaf reaction) of a suitable noradamantane precursor, though starting materials may be challenging to obtain. Another theoretical approach involves the ring contraction of a functionalized adamantane derivative.
Q2: What are the primary impurities I should expect in my crude this compound?
Given the likely synthetic pathways involving carbocation intermediates and strong acids, the primary impurities are expected to be isomeric carboxylic acids and unreacted starting materials.
Potential Impurities in this compound Synthesis
| Impurity Class | Specific Examples | Potential Origin |
| Isomeric Acids | Adamantane-1-carboxylic acid, Adamantane-2-carboxylic acid | Rearrangement of the noradamantane skeleton under acidic conditions (e.g., Koch-Haaf reaction). |
| Starting Materials | Unreacted noradamantane precursor or adamantane derivative | Incomplete reaction. |
| Solvent Residues | Formic acid, Sulfuric acid, Organic solvents used in workup | Incomplete removal during purification steps. |
| Byproducts | Oxidation or degradation products | Harsh reaction conditions (e.g., high temperatures, strong acids). |
Q3: How can I identify these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. Carboxylic acids typically require derivatization (e.g., silylation or esterification) to improve their volatility and chromatographic behavior.[1][2][3] The mass fragmentation patterns can help in identifying the adamantane or noradamantane core and the position of the carboxylic acid group.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is well-suited for analyzing the purity of adamantane carboxylic acids.[4] A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Impurities can be detected by UV absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation of the main product and any significant impurities that can be isolated.[5][6][7][8] The chemical shifts and coupling patterns of the protons and carbons in the cage-like structure are highly sensitive to the substitution pattern, allowing for the differentiation of isomers. The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm in the ¹H NMR spectrum.[7]
-
Mass Spectrometry (MS): In addition to GC-MS, direct infusion MS can provide the molecular weight of the product and its impurities. The fragmentation pattern can offer clues about the structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Carbocation Rearrangement: The noradamantane carbocation intermediate may be rearranging to the more stable adamantane carbocation before carboxylation. | Optimize reaction conditions. Lowering the reaction temperature during the carboxylation step (e.g., Koch-Haaf reaction) can sometimes suppress rearrangement.[9] |
| Incomplete Reaction: The starting material is not fully consumed. | Increase reaction time or temperature cautiously. Ensure the catalyst (e.g., strong acid) is active and used in the correct stoichiometry. |
| Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. | Adjust the pH of the aqueous layer to ensure the carboxylic acid is fully protonated (pH < 2) before extraction with an organic solvent. Perform multiple extractions with a suitable solvent. |
Problem 2: Presence of Isomeric Impurities
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions: High temperatures and highly concentrated acids can promote skeletal rearrangements. | As with low yield, attempt to run the reaction at a lower temperature. A slower, more controlled addition of reagents may also be beneficial. |
| Inefficient Purification: The purification method is not adequately separating the isomers. | Recrystallization is a key purification technique. Experiment with different solvent systems (e.g., mixed solvents like methanol/water or hexane/ethyl acetate) to find conditions where the desired product has significantly lower solubility than the impurities at low temperatures.[10][11][12] Preparative HPLC may be necessary for achieving very high purity. |
Problem 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Step |
| Presence of Impurities: Impurities can inhibit crystal lattice formation. | Attempt to remove impurities by other means first, such as column chromatography or an acid-base extraction. |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the product may be too soluble. | If the product is too soluble, a less polar solvent might be effective. If it "oils out," a more polar solvent or a two-solvent system may be required. In a two-solvent system, dissolve the compound in a small amount of a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly.[10] |
| Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or very small crystals that trap impurities. | Allow the crystallization solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not at room temperature.[10] Common solvents for carboxylic acids include water, ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[11]
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals thoroughly, for example, in a vacuum oven at a temperature below the melting point.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
-
Sample Preparation: In a vial, dissolve approximately 1 mg of the dry sample (this compound) in 0.5 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).
-
Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a molar excess.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical flow for addressing common issues in the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Home Page [chem.ualberta.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
Technical Support Center: NMR Analysis of 3-Noradamantanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of 3-Noradamantanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound shows broad, overlapping peaks in the aliphatic region. How can I improve the resolution?
A1: Peak broadening and poor resolution in the aliphatic region of cage-like molecules such as this compound can be a common issue. Here are several troubleshooting steps:
-
Shimming: Ensure the NMR spectrometer is properly shimmed. Poor shimming is a frequent cause of broad peaks.[1]
-
Sample Concentration: The sample may be too concentrated, leading to aggregation and peak broadening. Try diluting your sample.
-
Solvent Choice: The choice of deuterated solvent can significantly impact spectral resolution. If you are using a common solvent like CDCl3, consider trying a different solvent such as acetone-d6, DMSO-d6, or benzene-d6, as this can alter the chemical shifts and potentially resolve overlapping signals.[1]
-
Temperature: Acquiring the spectrum at an elevated temperature can sometimes improve resolution by increasing the rate of molecular tumbling and averaging out complex coupling interactions.
-
Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion and resolution.
Q2: I am not seeing the carboxylic acid proton in my 1H NMR spectrum. Is this normal?
A2: Yes, the absence of the carboxylic acid proton signal is a common observation. Several factors can contribute to this:
-
Hydrogen-Deuterium Exchange: The acidic proton of the carboxylic acid can exchange with deuterium atoms from the NMR solvent (especially in solvents like D2O or CD3OD), or with traces of water (D2O) in other deuterated solvents. This exchange can broaden the signal to the point where it is indistinguishable from the baseline or make it disappear entirely.[2] To confirm this, you can intentionally add a drop of D2O to your sample; if the peak disappears, it was the acidic proton.
-
Broad Signal: In aprotic solvents, the carboxylic acid proton often appears as a very broad singlet, which can be difficult to distinguish from the baseline, especially if the signal-to-noise ratio is low.[2][3] This proton typically resonates in the downfield region, often between 10-13 ppm.[2][3]
-
Sample Purity: The presence of basic impurities can lead to the deprotonation of the carboxylic acid, resulting in the absence of the acidic proton signal.
Q3: What are the expected chemical shift ranges for the protons and carbons of this compound?
Q4: My NMR spectrum shows unexpected peaks. How can I identify potential impurities?
A4: Unidentified peaks in your NMR spectrum are often due to residual solvents from your reaction workup or purification, or other common laboratory contaminants.
-
Residual Solvents: Common solvents like diethyl ether, ethyl acetate, hexanes, and dichloromethane can be trapped in the solid sample and will appear in the NMR spectrum. You can consult tables of common NMR solvent impurities to identify these peaks.[4]
-
Water: A peak around 1.56 ppm in CDCl3 or 3.33 ppm in DMSO-d6 often corresponds to residual water.[5]
-
Silicone Grease: Peaks around 0.07-0.15 ppm can indicate contamination from silicone grease used in glassware.
To remove volatile impurities, you can try drying your sample under high vacuum for an extended period. For less volatile impurities, recrystallization or re-purification via chromatography may be necessary.
Predicted NMR Data for this compound
The following table summarizes the predicted 1H and 13C NMR chemical shifts for this compound. These are estimated values based on data from similar compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 10.0 - 13.0 (broad s) | C =O | 175 - 185 |
| Cage Protons (CH, CH₂) | 1.5 - 2.8 (complex, overlapping multiplets) | Quaternary C -COOH | 40 - 50 |
| Cage Carbons (CH, CH₂) | 25 - 45 |
Experimental Protocol: ¹H and ¹³C NMR of this compound
This protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. Ensure the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and good resolution.
3. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
4. ¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ peak is at 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, coupling patterns, and integrals to assign the structure.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the NMR analysis of this compound.
Caption: Troubleshooting workflow for NMR analysis.
References
- 1. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01150G [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. kbfi.ee [kbfi.ee]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Support Center: Scaling Up Adamantane Carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of adamantane carboxylic acids. While the focus is on the scalable synthesis of 1-adamantanecarboxylic acid and its subsequent functionalization to 3-hydroxy-1-adamantanecarboxylic acid, the principles and troubleshooting advice presented here are broadly applicable to other adamantane carboxylic acid derivatives, including 3-noradamantanecarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of adamantane carboxylic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Adamantanecarboxylic Acid in Koch-Haaf Reaction | - Insufficiently strong acid concentration.[1] - Suboptimal reaction temperature.[1] - Inefficient generation of the adamantyl cation. - Presence of impurities in the starting adamantane or reagents. | - Use sulfuric acid with a concentration of 95-98%. Yields decrease with lower concentrations.[1] - Maintain the reaction temperature between 17-25°C during the addition of reagents.[1] - Ensure a slow, controlled addition of the formic acid and t-butyl alcohol mixture to maintain the optimal temperature for carbocation formation.[1] - Use high-purity adamantane and fresh reagents. |
| Formation of Significant Byproducts (e.g., 1,3-Adamantanedicarboxylic Acid) | - Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), leading to further carboxylation.[2] - Use of certain solvents like carbon tetrachloride can lead to the formation of pivalic acid from t-butyl alcohol.[2] | - Strictly control the reaction temperature and time. - Consider using alternative solvents such as cyclohexane or n-hexane, ensuring they are free of impurities that could form other carboxylic acids.[1] - A Russian patent suggests that using 93.0-96.0% sulfuric acid and adding urea can help suppress the formation of 1,3-adamantanedicarboxylic acid.[2] |
| Difficulty in Isolating/Purifying 1-Adamantanecarboxylic Acid | - The crude product is contaminated with other carboxylic acids formed from the solvent or t-butyl alcohol.[1] - Incomplete precipitation of the product. | - Purify the crude product by recrystallization from a methanol/water mixture.[1] - An alternative purification involves esterification to methyl 1-adamantanecarboxylate, distillation, and subsequent hydrolysis.[1] - Treatment with ammonium hydroxide can selectively precipitate ammonium 1-adamantanecarboxylate, separating it from more soluble ammonium salts of byproduct acids.[1] |
| Low Yield in the Conversion of 1-Adamantanecarboxylic Acid to 3-Hydroxy-1-adamantanecarboxylic Acid | - Inefficient oxidation. - Inappropriate ratio of oxidizing agents (e.g., nitric acid and sulfuric acid).[3][4] - Suboptimal reaction temperature.[3] | - The ratio of nitric acid to sulfuric acid is crucial for the yield.[4] - A process involving the dropwise addition of nitric acid at a controlled temperature (e.g., 50°C) has been shown to give good yields.[5] - Ensure the reaction mixture is poured into crushed ice to effectively precipitate the product.[3] |
| Inconsistent Results Upon Scale-Up | - Poor heat transfer in larger reaction vessels, leading to localized overheating and side reactions. - Inefficient mixing, resulting in non-homogeneous reaction conditions. - Challenges in maintaining a controlled rate of addition for reagents in large volumes. | - Use a reactor with efficient heat exchange capabilities and a powerful mechanical stirrer. - Calibrate and control the addition rates of all reagents carefully. - Conduct pilot runs at an intermediate scale to identify potential scale-up issues before moving to full production. |
Frequently Asked Questions (FAQs)
1. What is the most common and scalable method for synthesizing 1-adamantanecarboxylic acid?
The Koch-Haaf reaction is a widely used and scalable method for the synthesis of 1-adamantanecarboxylic acid.[1][3] This reaction involves the carboxylation of adamantane using formic acid in the presence of a strong acid like sulfuric acid, often with the addition of t-butyl alcohol.[1][3]
2. How can I minimize the formation of byproducts during the Koch-Haaf reaction?
To minimize byproduct formation, it is crucial to control the reaction temperature and use high-purity reagents. The use of solvents like cyclohexane or n-hexane instead of carbon tetrachloride can reduce the formation of pivalic acid.[1] Additionally, a patented method suggests that the addition of urea to the sulfuric acid can help in reducing the formation of 1,3-adamantanedicarboxylic acid.[2]
3. What is a reliable method for the synthesis of 3-hydroxy-1-adamantanecarboxylic acid from 1-adamantanecarboxylic acid?
A common method involves the oxidation of 1-adamantanecarboxylic acid using a mixture of nitric acid and sulfuric acid.[3] The reaction conditions, particularly the temperature and the ratio of the acids, need to be carefully controlled to achieve a good yield.[4][5]
4. Are there any safety concerns I should be aware of when scaling up these syntheses?
Yes, there are several safety considerations. The Koch-Haaf reaction evolves carbon monoxide, which is a toxic gas, and should be performed in a well-ventilated fume hood.[1] The use of concentrated strong acids like sulfuric and nitric acid requires appropriate personal protective equipment (PPE) and careful handling. When scaling up, the exothermic nature of these reactions needs to be managed with efficient cooling systems to prevent runaway reactions.
5. How can I purify the final adamantane carboxylic acid product on a large scale?
For 1-adamantanecarboxylic acid, a common purification method is recrystallization from a mixture of methanol and water.[1] An alternative for high purity is to convert the crude acid to its methyl ester, which can be distilled, and then hydrolyze the purified ester back to the acid.[1] For 3-hydroxy-1-adamantanecarboxylic acid, purification can be achieved by recrystallization from an acetone/water mixture.[3]
Experimental Protocols
Synthesis of 1-Adamantanecarboxylic Acid (Koch-Haaf Reaction)
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride (or cyclohexane/n-hexane)
-
98% Formic acid
-
t-Butyl alcohol
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15N Ammonium hydroxide
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, charge 96% sulfuric acid, carbon tetrachloride, and adamantane.
-
Cool the mixture to 17–19°C in an ice bath and add a small amount of 98% formic acid.
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Slowly add a solution of t-butyl alcohol in 98-100% formic acid dropwise over 1-2 hours, maintaining the temperature at 17–25°C.
-
Stir the reaction mixture for an additional 30 minutes and then pour it onto crushed ice.
-
Separate the layers and extract the aqueous layer with carbon tetrachloride.
-
Combine the organic layers and wash with 15N ammonium hydroxide. The ammonium 1-adamantanecarboxylate will precipitate.
-
Collect the precipitate by filtration and wash with cold acetone.
-
Suspend the salt in water and acidify with 12N hydrochloric acid.
-
Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 1-adamantanecarboxylic acid.
-
Recrystallize the crude product from a mixture of methanol and water.
Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid
This protocol is based on a general method for the hydroxylation of 1-adamantanecarboxylic acid.[3]
Materials:
-
1-Adamantanecarboxylic acid
-
65% Nitric acid
-
98% Concentrated sulfuric acid
-
Acetone
-
Water
Procedure:
-
In a three-necked flask equipped with a condenser, magnetic stirrer, and dropping funnel, add 1-adamantanecarboxylic acid and nitric acid.
-
Cool the mixture in an ice-salt bath.
-
Slowly add concentrated sulfuric acid via the dropping funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for the specified time.
-
Pour the reaction mixture into a beaker containing crushed ice and stir until all the ice has melted.
-
A light yellow precipitate will form. Collect the precipitate by filtration.
-
Wash the precipitate with water and then with ether.
-
Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).
-
Dry the purified white solid under vacuum.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
Preventing degradation of 3-Noradamantanecarboxylic acid during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Noradamantanecarboxylic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound is a stable compound under normal ambient temperatures and pressures.[1][2] For optimal long-term stability, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3]
Q2: Is this compound sensitive to light?
Q3: What materials are incompatible with this compound?
A3: The Safety Data Sheets do not list specific incompatible materials that would cause degradation under normal storage. However, as a carboxylic acid, it should be stored separately from strong bases and strong oxidizing agents to prevent any potential chemical reactions.
Q4: What are the signs of potential degradation of this compound?
A4: Signs of degradation are not well-documented due to its high stability. However, any unexplained change in physical appearance (e.g., color change from white to off-white or yellow), or the appearance of new peaks in analytical tests (e.g., HPLC, GC-MS, NMR) that are not attributable to known impurities, could indicate degradation or contamination.
Q5: What are the hazardous decomposition products of this compound?
A5: Under fire conditions, this compound can decompose to produce hazardous products such as carbon monoxide (CO) and carbon dioxide (CO₂).[1][4] This is a result of combustion and is not expected under normal storage conditions.
Troubleshooting Guide
This section addresses specific issues that users may encounter, suggesting potential causes and corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping) | 1. Moisture Absorption: The container may not have been sealed properly, leading to water absorption from the atmosphere.2. Contamination: The compound may have been contaminated during handling.3. Non-optimal Storage Temperature: Storage at elevated temperatures for extended periods. | 1. Ensure the container is tightly sealed and stored in a desiccator if the environment is humid.2. Review handling procedures to minimize exposure to contaminants.3. Verify storage temperature is consistently in a cool location. |
| Unexpected peaks in analytical results (e.g., HPLC, NMR) | 1. Reaction with Solvent: The compound may be reacting with the analytical solvent if it is not inert or contains impurities.2. Contamination: Contamination from glassware, spatulas, or other handling equipment.3. Slow Degradation: Possible slow reaction with atmospheric components (e.g., moisture, oxygen) over a long period due to improper storage. | 1. Use high-purity, appropriate solvents for analysis. Run a solvent blank.2. Ensure all equipment is scrupulously clean and dry before use.3. Re-evaluate storage conditions. Store under an inert atmosphere (e.g., argon or nitrogen) for very long-term storage if high purity is critical. |
| Poor solubility in expected solvents | 1. Incorrect Solvent: The chosen solvent may not be appropriate for this compound.2. Potential Cross-linking/Polymerization: While unlikely for this molecule under normal conditions, it could be a sign of significant degradation under extreme heat. | 1. Consult literature for appropriate solvents. It is soluble in methanol.[5]2. If the material has been exposed to high heat, it may be degraded. It is recommended to use a fresh, properly stored lot. |
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Cool place, Room temperature | [5] |
| Atmosphere | Dry place | [1] |
| Container | Tightly closed container | [3] |
| Ventilation | Well-ventilated place | [3] |
| Light Exposure | Shaded area, Avoid direct sunlight |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of this compound and identify any potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask.
-
This will be your stock solution. Prepare serial dilutions to create calibration standards if quantitative analysis is required.
-
-
Sample Preparation:
-
Prepare the sample to be tested in the same manner as the standard solution, using the same concentration.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution may be necessary. For example:
-
Start with 70% A / 30% B
-
Linearly increase to 100% B over 15 minutes
-
Hold at 100% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: As this compound lacks a strong chromophore, low UV (e.g., 205-210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.
-
-
Analysis:
-
Inject the standard solution(s) to determine the retention time of the main peak.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the standard. The purity can be estimated by the area percentage of the main peak. The presence of any additional peaks may indicate impurities or degradation products.
-
Visualizations
Logical Troubleshooting Workflow for Suspected Degradation
Caption: A flowchart for troubleshooting suspected degradation.
Hypothetical Degradation Pathway: Reaction with Contaminant
Caption: A diagram showing a potential reaction with a contaminant.
References
Technical Support Center: Enhancing Solubility of 3-Noradamantanecarboxylic Acid for Biological Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 3-Noradamantanecarboxylic acid for use in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a hydrophobic molecule with low aqueous solubility. It is generally insoluble in water and aqueous buffers at neutral pH. Solubility can be achieved in organic solvents and by adjusting the pH of aqueous solutions.
Q2: What is the predicted pKa of this compound and why is it important?
The predicted pKa of the carboxylic acid group of this compound is approximately 4.78.[1] The pKa is the pH at which the carboxylic acid group is 50% ionized (deprotonated) and 50% non-ionized (protonated). This value is critical for developing a solubilization strategy based on pH adjustment. To increase the solubility in aqueous solutions, the pH should be raised above the pKa to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Q3: Which organic solvents are recommended for preparing a stock solution of this compound?
Q4: How can I prepare a stock solution of this compound?
A standard approach is to prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight is 166.22 g/mol .[1]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Compound precipitates when diluted into aqueous buffer or cell culture medium. | The compound's solubility limit in the final aqueous solution has been exceeded. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Decrease the final concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay. 2. Increase the final solvent concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution. Always include a vehicle control with the same solvent concentration. 3. pH Adjustment: For aqueous buffers, increasing the pH to at least 2 units above the pKa (~pH 6.8 or higher) will significantly increase solubility by converting the carboxylic acid to its more soluble carboxylate salt. You can prepare the stock solution in a slightly basic buffer. 4. Use of a co-solvent: In some cases, a combination of solvents can improve solubility. |
| Difficulty dissolving the compound in the initial organic solvent. | The compound may have low solubility even in the chosen organic solvent, or the solvent may have absorbed water. | 1. Try a different organic solvent: If DMSO is not effective, consider ethanol or another appropriate water-miscible organic solvent. 2. Gentle heating: Warm the solution in a 37-50°C water bath while vortexing. 3. Sonication: Use a bath sonicator for brief periods to aid dissolution. 4. Use fresh, anhydrous solvent: Ensure your organic solvent has not absorbed moisture from the air, which can reduce its solvating power for hydrophobic compounds. |
| Cloudiness or precipitation observed in the stock solution upon storage. | The stock solution may be supersaturated, or the compound may be degrading. | 1. Filter the stock solution: Use a 0.22 µm syringe filter compatible with your organic solvent to remove any undissolved micro-precipitates before aliquoting and freezing. 2. Store at a lower temperature: Storing at -80°C instead of -20°C may improve long-term stability. 3. Prepare fresh stock solutions more frequently. |
| Inconsistent results in biological assays. | This could be due to incomplete solubilization or precipitation of the compound during the experiment. | 1. Visually inspect all solutions: Before adding to your assay, ensure that your diluted solutions of this compound are clear and free of any visible precipitate. 2. Pre-warm the medium/buffer: Adding a cold stock solution to a warmer medium can sometimes induce precipitation. Allow all components to reach the experimental temperature before mixing. 3. Optimize the dilution method: When diluting the stock solution into the aqueous medium, vortex or pipette mix immediately and vigorously to ensure rapid and uniform dispersion. |
Data Presentation: Solubility Summary
| Solvent/Buffer | Qualitative Solubility | Estimated pKa | Notes |
| Water | Insoluble[1] | ~4.78[1] | The hydrophobic adamantane cage significantly limits aqueous solubility. |
| Methanol | Almost transparent[1] | - | Indicates some degree of solubility. |
| Ethanol | Soluble (based on similar compounds)[2][3] | - | A good candidate for preparing stock solutions. |
| DMSO | Expected to be soluble | - | A common and effective solvent for many poorly soluble compounds for in vitro studies. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Poorly soluble | - | At this pH, the carboxylic acid is partially deprotonated, but the inherent hydrophobicity of the molecule still limits solubility. |
| Aqueous Buffer, pH > 7.0 | Increased solubility | - | Raising the pH above the pKa will deprotonate the carboxylic acid, increasing its polarity and aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
This protocol is suitable for preparing a working solution of this compound in an aqueous buffer for assays where organic solvents are not desirable.
-
Prepare a slightly basic buffer: Prepare a suitable biological buffer (e.g., phosphate or TRIS buffer) and adjust the pH to approximately 7.5-8.0 using NaOH.
-
Weigh the compound: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the compound to the basic buffer.
-
Aid dissolution: Vortex and gently warm the solution. Sonication can also be used. The basic pH will facilitate the deprotonation of the carboxylic acid to the more soluble carboxylate anion.
-
Final pH adjustment: Once dissolved, the pH can be carefully adjusted downwards if required by the experimental conditions, but be aware that lowering the pH below 7 may cause precipitation.
-
Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: Serial Dilution from an Organic Stock Solution for Cell-Based Assays
This is a common method for introducing a hydrophobic compound into a cell culture medium.
-
Prepare a concentrated stock solution: Following the protocol for preparing a 10 mM stock solution in DMSO.
-
Thaw and mix: Thaw an aliquot of the stock solution at room temperature and vortex briefly to ensure it is homogeneous.
-
Intermediate dilution (optional but recommended): Perform an intermediate dilution of the stock solution in a pre-warmed cell culture medium or assay buffer. This helps to minimize localized high concentrations of the organic solvent when adding to the final culture.
-
Final dilution: Add the appropriate volume of the stock or intermediate dilution to the final volume of the cell culture medium to achieve the desired working concentration. It is crucial to add the compound solution to the medium while vortexing or mixing to prevent precipitation.
-
Vehicle control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.
Visualizations
References
Validation & Comparative
A Comparative Guide to 3-Noradamantanecarboxylic Acid and 1-Adamantanecarboxylic Acid for Researchers
This guide provides a detailed comparison of the physicochemical and pharmacological properties of 3-noradamantanecarboxylic acid and 1-adamantanecarboxylic acid, two structurally related cage-like carboxylic acids. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences between these compounds for potential applications in medicinal chemistry and materials science.
Physicochemical Properties: A Tale of Two Cages
The seemingly subtle difference in the carbon skeleton between adamantane and its ring-contracted analog, noradamantane, imparts distinct physicochemical characteristics to their corresponding carboxylic acids. While extensive data is available for the well-studied 1-adamantanecarboxylic acid, information regarding this compound is less prevalent in publicly accessible literature.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 1-Adamantanecarboxylic Acid |
| Molecular Formula | C₁₀H₁₄O₂[1] | C₁₁H₁₆O₂[2][3] |
| Molecular Weight | 166.22 g/mol [1] | 180.24 g/mol [3] |
| CAS Number | 16200-53-6[1] | 828-51-3[2][3] |
| Melting Point | Data not available | 172-174 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Insoluble in water; soluble in organic solvents like methanol, acetone, and benzene.[3] |
| pKa | Data not available | ~4.8 |
Synthesis and Experimental Protocols
The synthesis of these two carboxylic acids relies on distinct strategies, reflecting the inherent reactivity of their parent hydrocarbon cages.
Synthesis of 1-Adamantanecarboxylic Acid
The most common and well-established method for synthesizing 1-adamantanecarboxylic acid is the Koch-Haaf reaction .[4] This one-pot carboxylation reaction utilizes adamantane as the starting material.
Experimental Protocol: Koch-Haaf Reaction for 1-Adamantanecarboxylic Acid [4]
-
Reaction Setup: A mixture of adamantane, a strong acid (e.g., concentrated sulfuric acid), and a source of carbon monoxide (often generated in situ from formic acid) is prepared in an inert solvent like carbon tetrachloride.
-
Carbocation Formation: The strong acid protonates adamantane, leading to the formation of the stable tertiary 1-adamantyl cation.
-
Carboxylation: The 1-adamantyl cation is then attacked by carbon monoxide, followed by hydrolysis, to yield 1-adamantanecarboxylic acid.
-
Workup and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by recrystallization.
Figure 1: Simplified workflow of the Koch-Haaf reaction for the synthesis of 1-adamantanecarboxylic acid.
Synthesis of this compound
The synthesis of this compound is less commonly described. However, a potential route involves the oxidation of the corresponding alcohol, 3-noradamantanol. One such method is the Jones oxidation .
Experimental Protocol: Jones Oxidation (Hypothetical for this compound)
-
Preparation of Jones Reagent: A solution of chromium trioxide in concentrated sulfuric acid and water is prepared.
-
Oxidation: The starting material, 3-noradamantanol, is dissolved in acetone and cooled in an ice bath. The Jones reagent is then added dropwise to the solution.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the excess oxidant is quenched (e.g., with isopropanol), and the product is extracted with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.
Figure 2: Proposed synthetic route for this compound via Jones oxidation.
Pharmacological Properties and Biological Activity
The rigid and lipophilic nature of the adamantane cage has made it a privileged scaffold in drug discovery. Derivatives of 1-adamantanecarboxylic acid have been explored for various therapeutic applications. The biological profile of this compound is not well-documented, but inferences can be drawn from studies on other noradamantane derivatives.
Table 2: Comparison of Pharmacological Activities
| Activity | This compound | 1-Adamantanecarboxylic Acid |
| Antiviral Activity | Some amino derivatives of noradamantane show anti-influenza A activity comparable to amantadine.[5] | Derivatives have been investigated as antiviral agents. |
| Enzyme Inhibition | Data not available | Derivatives have shown potent inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1), suggesting potential for treating obesity and diabetes.[6] |
| Antibacterial Activity | Data not available | Has demonstrated inhibitory activity against various microorganisms.[7] |
| CNS Activity | Noradamantane analogs are being explored for their potential in treating neurodegenerative diseases. | Adamantane derivatives, such as memantine, are used in the treatment of Alzheimer's disease. |
Signaling Pathways and Mechanisms of Action
The biological activities of adamantane derivatives are often attributed to their ability to interact with specific biological targets due to their unique three-dimensional structure and lipophilicity.
For instance, the inhibitory action of 1-adamantanecarboxylic acid derivatives on DGAT1 is a key mechanism for their potential antidiabetic and anti-obesity effects. DGAT1 is a crucial enzyme in the synthesis of triglycerides.
Figure 3: Mechanism of action of 1-adamantanecarboxylic acid derivatives as DGAT1 inhibitors.
Conclusion
1-Adamantanecarboxylic acid is a well-characterized compound with established synthetic routes and a range of explored biological activities. In contrast, this compound remains a relatively unexplored molecule, presenting an opportunity for further research. Its smaller, more compact cage structure could lead to different binding affinities and pharmacological profiles compared to its adamantane counterpart. The development of efficient and scalable synthetic methods for this compound is crucial to enable a more thorough investigation of its properties and potential applications. This guide highlights the current knowledge gap and underscores the potential for future discoveries in the realm of noradamantane chemistry.
References
- 1. This compound|16200-53-6-Maohuan Chemical [bschem.com]
- 2. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. 1-Adamantanecarboxylic acid | 828-51-3 [amp.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Biological Activity of Noradamantane Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of noradamantane derivatives, particularly focusing on their antiviral activity against influenza A virus. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways to inform future research and development in this area.
Noradamantane, a rigid polycyclic hydrocarbon, serves as a valuable scaffold in medicinal chemistry. Its derivatives have garnered significant interest for their potential as therapeutic agents, most notably as inhibitors of the influenza A virus M2 proton channel. This guide offers a comparative analysis of the biological activity of noradamantane derivatives alongside their well-studied adamantane counterparts, such as amantadine and rimantadine.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of noradamantane and adamantane derivatives is primarily evaluated through in vitro assays that determine the concentration of the compound required to inhibit viral replication by 50% (EC50 or IC50). The following table summarizes the available data for selected compounds against influenza A virus.
| Compound/Derivative | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Noradamantane Derivatives | |||||
| Amino-noradamantane derivatives (structurally similar to amantadine) | Influenza A | Not Specified | Not Specified | In the same concentration range as amantadine | [1] |
| Noradamantane-isoxazole derivative (6c) | Influenza A/PR/8/34 (H1N1) (S31N mutant) | Plaque Reduction Assay | MDCK | No antiviral activity observed | [2] |
| Adamantane Derivatives (Benchmarks) | |||||
| Amantadine | Influenza A/H3N2 (Wild-Type) | Plaque Reduction | MDCK | ~1.0-5.0 | [3] |
| Amantadine | Influenza A/H1N1 (Wild-Type) | Not Specified | Not Specified | ~0.3 | [4] |
| Rimantadine | Influenza A/H3N2 (Wild-Type) | Plaque Reduction | MDCK | ~0.5-2.0 | [3] |
| Rimantadine | Influenza A/H1N1 (Wild-Type) | Not Specified | Not Specified | ~0.2 | [4] |
| Glycyl-rimantadine (4b) | Influenza A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 | [3][5] |
| Spiro-adamantane amine | Influenza A/H3N2 | Not Specified | Not Specified | 12-fold more active than amantadine | [4] |
Mechanism of Action: M2 Proton Channel Inhibition
The primary mechanism by which amino-derivatives of noradamantane and adamantane exert their anti-influenza A activity is through the blockade of the viral M2 proton channel.[6] This channel is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell. By blocking this channel, these compounds prevent the influx of protons into the viral particle, which is necessary for the release of the viral genome into the cytoplasm.
Mechanism of M2 proton channel inhibition by noradamantane derivatives.
Experimental Protocols
A fundamental method for assessing the in vitro antiviral activity of chemical compounds is the plaque reduction assay. This technique quantifies the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Plaque Reduction Assay Protocol
-
Cell Seeding: A confluent monolayer of host cells, typically Madin-Darby Canine Kidney (MDCK) cells for influenza studies, is grown in multi-well plates.
-
Compound Preparation: Serial dilutions of the test compounds (e.g., noradamantane derivatives) are prepared in a suitable cell culture medium.
-
Infection: The cell monolayers are washed and then infected with a known concentration of the influenza A virus.
-
Treatment: After a brief incubation period to allow for viral adsorption, the virus-containing medium is removed, and the prepared dilutions of the test compounds are added to the wells. Control wells with no compound are also included.
-
Overlay: An overlay medium, often containing agarose or methylcellulose, is added to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation, typically 2-3 days.
-
Plaque Visualization: The cells are fixed and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear, unstained zones where cells have been lysed by the virus.
-
Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value is then determined as the concentration of the compound that causes a 50% reduction in the number of plaques.[3]
Workflow of a typical plaque reduction assay for antiviral testing.
Conclusion
Noradamantane derivatives represent a promising class of compounds with demonstrated antiviral activity against influenza A virus, functioning through the well-established mechanism of M2 proton channel inhibition. While quantitative data for a broad range of noradamantane derivatives is still emerging, initial studies suggest that their potency is comparable to that of established adamantane-based drugs like amantadine. The development of novel noradamantane derivatives, such as the isoxazole conjugate with activity against resistant strains, highlights the potential of this scaffold in overcoming existing drug resistance. Further structure-activity relationship studies are warranted to optimize the efficacy and pharmacokinetic profiles of noradamantane-based antiviral agents.
References
- 1. QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. | Semantic Scholar [semanticscholar.org]
- 6. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy for 3-Noradamantanecarboxylic Acid
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two primary analytical techniques for the structural elucidation of small molecules like 3-noradamantanecarboxylic acid: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While both methods are powerful, they offer distinct advantages and provide complementary information.
This guide will delve into the experimental protocols for each technique, present a quantitative comparison of the data they provide, and visualize the logical workflow for structure confirmation. Although a crystal structure for this compound is not publicly available, we will utilize the detailed structural data of the closely related and highly representative adamantane-1-carboxylic acid as a case study to illustrate the power of these techniques.
At a Glance: X-ray Crystallography vs. NMR Spectroscopy
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution |
| Key Advantage | Unambiguous, high-resolution 3D structure | Provides information on structure and dynamics in a biologically relevant state |
| Primary Limitation | Requires a suitable single crystal, which can be challenging to grow | Structure is an average of solution conformations; less precise atomic coordinates |
| Data Output | Electron density map, CIF file with atomic coordinates | 1D and 2D spectra showing chemical shifts, coupling constants, and correlations |
Quantitative Data Comparison: Adamantane-1-carboxylic Acid as a Model
To illustrate the quantitative data derived from each technique, the following table summarizes the key structural parameters for adamantane-1-carboxylic acid, a structurally similar analogue to this compound.
| Parameter | X-ray Crystallography Data (at 173 K)[1][2] | NMR Spectroscopy Data (in CDCl3)[3][4] |
| Unit Cell Dimensions | a = 6.452(3) Å, b = 6.681(2) Å, c = 11.510(3) Å, α = 80.84(2)°, β = 87.22(3)°, γ = 74.11(3)°[1][2] | Not Applicable |
| Space Group | Pī[1][2] | Not Applicable |
| Selected Bond Lengths | C-C (adamantane cage): avg. 1.54 Å, C-COOH: 1.50 Å, C=O: 1.22 Å, C-OH: 1.31 Å | Inferred from correlations, not directly measured |
| Selected Bond Angles | C-C-C (adamantane cage): avg. 109.5°[1] | Inferred from correlations, not directly measured |
| ¹H Chemical Shifts (ppm) | Not Applicable | 11.62 (s, 1H, COOH), 2.01 (br s, 3H, CH), 1.92 (br s, 6H, CH₂), 1.72 (br s, 6H, CH₂)[3] |
| ¹³C Chemical Shifts (ppm) | Not Applicable | 185.3 (COOH), 41.1 (C-COOH), 38.9 (CH), 36.4 (CH₂), 28.2 (CH) |
Visualizing the Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a small molecule like this compound, highlighting the decision-making process and the complementary roles of X-ray crystallography and NMR spectroscopy.
Caption: A logical workflow for the structural confirmation of a small molecule.
Experimental Protocols
Single-Crystal X-ray Crystallography of Adamantane-1-carboxylic Acid
This protocol is based on the successful structure determination of adamantane-1-carboxylic acid and serves as a general guideline.[1][2]
-
Crystal Growth: Single crystals of adamantane-1-carboxylic acid can be grown by slow evaporation from a suitable solvent, such as acetone. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.54178 Å). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods. This process yields the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy for Structure Elucidation
This protocol provides a general framework for the NMR analysis of a small organic molecule like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. This provides information on the number of different types of protons and their chemical environments. Key parameters to analyze are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of unique carbon atoms in the molecule.
-
2D NMR Spectroscopy (if necessary): For unambiguous assignment of complex structures, two-dimensional NMR experiments are often required:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.
-
-
Data Analysis: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, leading to the confirmation of the molecule's connectivity and stereochemistry in solution.
Conclusion
Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural confirmation of this compound and other small molecules. X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule's 3D structure in the solid state.[5][6] In contrast, NMR spectroscopy offers detailed insights into the molecule's connectivity and dynamic behavior in solution, a state that can be more relevant to its biological activity.[5][6] For unequivocal structure confirmation, especially in the context of drug development and materials science, a combined approach utilizing both techniques is often the most robust strategy, providing a comprehensive understanding of the molecule's structure in different states.
References
A Comparative Guide to Purity Validation of Synthesized 3-Noradamantanecarboxylic Acid
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate like 3-Noradamantanecarboxylic acid is a critical step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity determination, supported by detailed experimental protocols and data.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity analysis of non-volatile organic compounds like carboxylic acids.[1][2] It offers excellent resolution, sensitivity, and quantitative accuracy. For this compound, which lacks a strong chromophore, UV detection at low wavelengths (200-210 nm) is typically employed to detect the carboxyl group.[3]
Experimental Workflow for HPLC Purity Validation
The process of validating the purity of this compound via HPLC follows a structured workflow from sample preparation to final data analysis. This ensures accuracy, reproducibility, and reliable quantification of the main compound and any potential impurities.
Caption: Workflow for HPLC Purity Validation.
Detailed HPLC Experimental Protocol
This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method suitable for analyzing this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV/Vis Detector |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 100 µg/mL in mobile phase |
| Sample Concentration | 100 µg/mL in mobile phase |
Example Data Presentation
The purity is typically calculated using the area normalization method from the resulting chromatogram.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.58 | 1254.6 | 99.85% | This compound |
| 2 | 4.12 | 1.9 | 0.15% | Impurity A |
| Total | 1256.5 | 100.00% | ||
| Calculated Purity | 99.85% |
Comparison with Alternative Analytical Methods
While HPLC is a primary method, other techniques offer different advantages and can provide orthogonal data to confirm purity. The main alternatives are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for analyzing volatile compounds.[4] For carboxylic acids like this compound, derivatization is often required to increase volatility and improve chromatographic behavior.[5] Silylation (e.g., with MSTFA) is a common derivatization method.[5][6] GC-MS provides both quantitative data and mass fragmentation patterns, which are invaluable for identifying unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity assessment.[7][8] It allows for the determination of compound mass and purity without needing a reference standard of the analyte itself; instead, a certified internal calibrant is used.[9][10] The technique is non-destructive and provides structural information simultaneously.[8][11]
Method Comparison Guide
The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and available instrumentation.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Chromatographic separation based on volatility and boiling point. | Signal integration relative to a certified internal standard.[9] |
| Specificity | High for separable compounds. | Very high; provides mass fragmentation for impurity identification. | High; provides structural confirmation. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). | Moderate (µg to mg range). |
| Sample Throughput | High; typical run times are 5-15 minutes.[2] | Moderate; derivatization adds to sample preparation time. | High; rapid acquisition times.[7][11] |
| Information | Quantitative purity (Area %). | Quantitative purity and structural info of impurities. | Absolute quantitative purity and full structural confirmation.[7] |
| Key Advantage | Robust, widely available, and suitable for non-volatile compounds.[1] | Gold standard for volatile impurities and identification. | Primary method, no need for analyte-specific reference standard.[10] |
| Limitations | Requires chromophore for UV detection; limited structural info. | Requires analyte to be volatile or derivable; potential for thermal degradation. | Lower sensitivity than chromatographic methods; peak overlap can be an issue.[8] |
Conclusion and Recommendations
-
For routine quality control and purity confirmation (>95%), HPLC-UV is the recommended method due to its robustness, high throughput, and widespread availability. It provides reliable quantitative data for known analytes and impurities.
-
When identification of unknown volatile impurities is required, GC-MS is the superior choice. Its high sensitivity and the structural information from mass spectrometry are critical for in-depth impurity profiling.
-
For primary characterization and certification of reference standards, qNMR is an invaluable tool. It offers absolute quantification without the need for an identical reference material and simultaneously confirms the compound's structure, making it a powerful orthogonal technique to chromatography.[7][8]
By selecting the appropriate analytical method based on the specific goals of the analysis, researchers can confidently validate the purity of synthesized this compound, ensuring the integrity and reliability of their scientific findings and drug development processes.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. benchchem.com [benchchem.com]
- 5. View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija [lmaleidykla.lt]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ethz.ch [ethz.ch]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of 3-Noradamantanecarboxylic Acid and Other Cage Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-noradamantanecarboxylic acid with other structurally related cage compounds, focusing on key chemical transformations relevant to synthetic chemistry and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual aids to contextualize the reactivity of these unique molecules.
Introduction to Cage Compounds in Chemistry
Cage compounds, such as adamantane and its derivatives, are rigid, polycyclic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science. Their well-defined three-dimensional structures provide a robust scaffold for the design of new molecules with specific spatial arrangements. This compound, a derivative with a slightly different carbon framework from the more common adamantane-1-carboxylic acid, presents an interesting case for comparative reactivity studies. Understanding the subtle differences in their chemical behavior is crucial for their effective application.
Acidity of Bridgehead Carboxylic Acids
The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity, particularly in reactions involving the carboxylate anion. The pKa is influenced by the electronic effects of the molecular framework.
Table 1: Comparison of pKa Values for Selected Cage Carboxylic Acids
| Compound | Structure | Predicted pKa |
| This compound | Tricyclo[3.3.1.0^3,7]nonane-3-carboxylic acid | 4.78 ± 0.20 |
| Adamantane-1-carboxylic Acid | Tricyclo[3.3.1.1^3,7]decane-1-carboxylic acid | 4.86 ± 0.20[1] |
| Bicyclo[2.2.2]octane-1-carboxylic acid | Bicyclo[2.2.2]octane-1-carboxylic acid | 5.07 ± 0.10[2] |
| Bicyclo[3.3.1]nonane-3-carboxylic acid | Bicyclo[3.3.1]nonane-3-carboxylic acid | Data not readily available |
Note: The pKa values presented are predicted values from computational models and may vary slightly from experimental values.
The predicted pKa values for this compound and adamantane-1-carboxylic acid are very similar, suggesting that the structural difference between the noradamantane and adamantane cages has a minimal impact on the acidity of the carboxylic acid group. This similarity implies that for reactions where the initial deprotonation of the carboxylic acid is the key step, the reactivity of these two compounds would be comparable under similar conditions.
Comparative Reactivity in Key Chemical Transformations
The reactivity of carboxylic acids is often assessed through common reactions such as esterification and decarboxylation. While direct comparative kinetic data for this compound is scarce in the literature, we can infer its likely behavior based on the principles of organic chemistry and available data for related compounds.
Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The rate of this reaction is influenced by both electronic and steric factors.
Logical Relationship for Fischer Esterification
Caption: General mechanism of Fischer esterification.
Given the structural rigidity and bulk of cage compounds, steric hindrance at the bridgehead position can play a significant role in the rate of esterification. The carbon atom bearing the carboxyl group in both this compound and adamantane-1-carboxylic acid is a tertiary center, which can present steric challenges for the incoming alcohol nucleophile. However, the immediate environment around the carboxyl group is relatively open in both molecules. Therefore, significant differences in esterification rates due to steric hindrance are not expected. The electronic similarity, as suggested by their pKa values, further supports the prediction of comparable reactivity in Fischer esterification.
Decarboxylation
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The ease of decarboxylation is highly dependent on the stability of the intermediate formed after the loss of CO2. For bridgehead carboxylic acids, decarboxylation via an ionic mechanism that would lead to a highly unstable bridgehead carbocation is generally disfavored due to Bredt's rule.
Experimental Workflow for Barton Decarboxylation
Caption: Barton radical decarboxylation workflow.
Alternative methods, such as the Barton radical decarboxylation, provide a viable pathway for the decarboxylation of bridgehead carboxylic acids. This method proceeds through a radical intermediate, which is less constrained by the geometric limitations of the cage structure compared to a carbocation. The reactivity in this case would be more influenced by the stability of the resulting bridgehead radical. Both adamantyl and noradamantyl radicals are relatively stable tertiary radicals, suggesting that both this compound and adamantane-1-carboxylic acid should undergo Barton decarboxylation with reasonable efficiency.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following established protocols can be adapted for this compound and other cage compounds.
Protocol 1: Fischer Esterification
Objective: To synthesize the methyl ester of a cage carboxylic acid.
Materials:
-
Cage carboxylic acid (e.g., this compound or adamantane-1-carboxylic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the cage carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation if necessary.
Protocol 2: Barton Radical Decarboxylation
Objective: To decarboxylate a cage carboxylic acid to its corresponding hydrocarbon.
Materials:
-
Cage carboxylic acid
-
Oxalyl chloride or thionyl chloride
-
N-hydroxypyridine-2-thione
-
tert-Butyl mercaptan
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., benzene or toluene)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the cage carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane). Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise. Add a catalytic amount of DMF if using oxalyl chloride. Stir at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Ester Formation and Decarboxylation: In a separate flame-dried flask under an inert atmosphere, dissolve the N-hydroxypyridine-2-thione (1.1 eq) and a catalytic amount of DMAP in anhydrous benzene or toluene. Add a solution of the crude acid chloride in the same solvent dropwise at room temperature. Stir for 1-2 hours.
-
Add tert-butyl mercaptan (5-10 eq) and AIBN (0.1-0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the decarboxylated hydrocarbon.
Conclusion
Based on the available data and theoretical considerations, this compound is expected to exhibit reactivity comparable to that of adamantane-1-carboxylic acid in common transformations such as esterification and radical decarboxylation. The subtle differences in their cage structures do not appear to significantly influence the electronic properties of the carboxyl group, as reflected in their similar predicted pKa values. Steric hindrance at the bridgehead position is a factor to consider, but it is not anticipated to lead to major differences in reactivity between these two compounds in many reactions.
The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies to quantify any subtle differences in reaction rates and yields. Such data would be invaluable for the fine-tuning of synthetic strategies and the rational design of new molecules based on these fascinating cage structures.
References
Spectroscopic Comparison of Adamantane Carboxylic Acids and Their Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 3-noradamantanecarboxylic acid and its esters. Due to the limited availability of published experimental data for this compound, this document utilizes data for the structurally similar adamantane-1-carboxylic acid and its methyl ester as a primary reference. This comparison serves as a valuable resource for the characterization and identification of this class of compounds.
Data Presentation: A Spectroscopic Overview
The following tables summarize the key spectroscopic data for adamantane-1-carboxylic acid and its methyl ester, offering a comparative view of their NMR, IR, and Mass Spectrometry characteristics.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Adamantane-1-carboxylic acid | 11.62 | s (broad) | 1H | -COOH |
| 2.01 | s | 3H | Adamantane CH | |
| 1.92 | s | 6H | Adamantane CH₂ | |
| 1.72 | s | 6H | Adamantane CH₂ | |
| Methyl adamantane-1-carboxylate | 3.65 | s | 3H | -OCH₃ |
| 1.98 | s | 3H | Adamantane CH | |
| 1.87 | s | 6H | Adamantane CH₂ | |
| 1.70 | s | 6H | Adamantane CH₂ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Adamantane-1-carboxylic acid | 185.5 | -COOH |
| 40.8 | Adamantane C | |
| 38.9 | Adamantane CH | |
| 36.3 | Adamantane CH₂ | |
| 28.0 | Adamantane CH | |
| Methyl adamantane-1-carboxylate | 177.8 | -COOCH₃ |
| 51.5 | -OCH₃ | |
| 41.2 | Adamantane C | |
| 39.2 | Adamantane CH | |
| 36.6 | Adamantane CH₂ | |
| 28.2 | Adamantane CH |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Adamantane-1-carboxylic acid | 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| 2913, 2851 | C-H stretch (adamantane) | |
| 1691 | C=O stretch (carboxylic acid) | |
| Methyl adamantane-1-carboxylate | 2907, 2850 | C-H stretch (adamantane) |
| 1725 | C=O stretch (ester) | |
| 1230, 1098 | C-O stretch (ester) |
Table 4: Mass Spectrometry Data
| Compound | m/z | Assignment |
| Adamantane-1-carboxylic acid | 180 | [M]⁺ |
| 135 | [M - COOH]⁺ | |
| Methyl adamantane-1-carboxylate | 194 | [M]⁺ |
| 163 | [M - OCH₃]⁺ | |
| 135 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[1][2]
-
To ensure a homogenous solution, the sample can be gently heated or vortexed.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette to remove any particulate matter.[3]
-
Transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[2][3]
-
Add a small amount of an internal standard, like tetramethylsilane (TMS), for chemical shift referencing.[1]
-
Cap the NMR tube securely and invert it several times to ensure thorough mixing.
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
For ¹H NMR, a standard pulse sequence is typically used.
-
For ¹³C NMR, spectra are generally acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
Data Processing:
-
A Fourier transform is applied to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.
-
For ¹H NMR, the peaks are integrated to determine the relative number of protons.
Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Film for Solids):
-
Dissolve a small amount of the sample in a volatile solvent like chloroform or dichloromethane.
-
Place a small drop of the solution onto the surface of a KBr salt plate.[4]
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[4]
Data Acquisition:
-
First, run a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.[5]
-
Place the KBr plate with the sample film in the FTIR spectrometer.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[6]
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[5]
-
Identify and assign the characteristic absorption bands to their corresponding functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:
-
For volatile and thermally stable compounds, the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.[7][8]
-
The sample is volatilized by heating under vacuum.[9]
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9]
-
This interaction causes the molecules to ionize, forming a molecular ion (M⁺) and numerous fragment ions.[8][9][10]
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule.
Caption: A flowchart illustrating the key stages of spectroscopic sample preparation, analysis, and data interpretation.
Logical Relationship in Spectroscopic Identification
This diagram outlines the logical connections between different spectroscopic techniques in the process of identifying an organic compound.
Caption: A diagram showing how data from different spectroscopic methods are integrated to determine a molecule's structure.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. web.mit.edu [web.mit.edu]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-Noradamantanecarboxylic Acid: A Comparative Guide
In the landscape of pharmaceutical research and development, the robust and reliable quantification of active pharmaceutical ingredients and their related compounds is paramount. This guide provides a comparative overview of analytical methodologies for the determination of 3-Noradamantanecarboxylic acid, a key chemical intermediate. Due to the limited availability of direct cross-validation studies for this specific analyte in publicly accessible literature, this document outlines established methods for similar carboxylic acids, providing a framework for method development and validation. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and thermal stability.
Experimental Protocol: GC-MS with Silylation Derivatization
This protocol is based on methodologies described for the analysis of petroleum acids, including this compound[1].
1. Sample Preparation and Extraction:
-
For solid samples, dissolve a known quantity in a suitable organic solvent (e.g., dichloromethane).
-
For biological matrices, perform a liquid-liquid extraction. Acidify the sample to protonate the carboxylic acid and extract with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add a silylating agent. A common reagent for this purpose is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[1].
-
Add a suitable solvent, such as n-hexane.
-
Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 5 minutes) to form the silylated derivative of this compound[1].
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation is achieved on a capillary column, typically with a non-polar stationary phase.
-
The mass spectrometer is operated in a suitable mode, such as full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
Table 1: GC-MS Instrumental Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 GC (or equivalent) |
| Mass Spectrometer | Agilent 5975C MS (or equivalent) |
| Column | Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Injector Temperature | 300 °C |
| Oven Program | Initial temp 100 °C, ramp to 210 °C at 6 °C/min, then to 300 °C at 12 °C/min, hold for 5 min |
| Transfer Line Temp. | 300 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Detection Mode | Full Scan (m/z 50-550) or SIM |
This table is based on a published method for petroleum acids which includes this compound[1].
GC-MS Workflow Diagram
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is widely used for the quantification of compounds in complex matrices, often without the need for derivatization. While a specific validated LC-MS/MS method for this compound was not found in the reviewed literature, a general approach for small carboxylic acids is presented below.
Experimental Protocol: A General LC-MS/MS Approach
1. Sample Preparation:
-
For pharmaceutical formulations, dissolve the sample in a suitable solvent like methanol or acetonitrile and dilute to the appropriate concentration range.
-
For biological samples (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction is typically employed.
-
Protein Precipitation: Add a threefold excess of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction: As described for the GC-MS method, acidify the sample and extract with an organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
2. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a reversed-phase C18 column.
-
The mass spectrometer is operated in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.
-
Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
Table 2: Proposed LC-MS/MS Instrumental Conditions
| Parameter | Value |
| Liquid Chromatograph | Agilent 1200 Series HPLC or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
This table represents typical starting conditions for the analysis of a small carboxylic acid and would require method development and validation for this compound.
LC-MS/MS Workflow Diagram
References
A Comparative Analysis of In-Silico and Experimental Properties of 3-Noradamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the physicochemical and biological characteristics of 3-Noradamantanecarboxylic acid, contrasting computational predictions with laboratory-derived data.
Introduction
This compound is a saturated tricyclic carboxylic acid with a rigid cage-like structure. Its unique topology has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As with many molecules in early-stage research, a combination of computational (in-silico) modeling and experimental validation is employed to characterize its properties. This guide provides a comprehensive comparison of the predicted and experimentally determined physicochemical and biological properties of this compound, offering valuable insights for researchers exploring its potential applications.
Physicochemical Properties: A Tale of Two Methodologies
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from simple solutions to complex biological environments. Below is a comparison of the in-silico predicted and experimentally determined properties of this compound.
| Property | In-Silico Predicted Value | Experimental Value |
| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂[1] |
| Molecular Weight | 166.22 g/mol | 166.22 g/mol [1] |
| Melting Point | Prediction tools for melting point of such rigid structures are often less accurate and vary widely. | 104-108 °C |
| Boiling Point | ~234.44 °C (rough estimate) | Not readily available |
| pKa | 4.78 ± 0.20 | Not explicitly determined, but expected to be in the typical range for carboxylic acids. |
| Water Solubility | Insoluble / Very Low | Insoluble |
| LogP (Octanol-Water Partition Coefficient) | Various in-silico models provide a range of values, typically between 1.5 and 2.5. | Not experimentally determined. |
Note on In-Silico Predictions: The in-silico data presented here are aggregated from various computational models and databases. It is important to note that the accuracy of these predictions can vary depending on the algorithm and the training dataset used.
Biological Activity: Inhibition of a Key Bacterial Virulence Factor
A significant experimentally determined biological property of this compound is its activity as an inhibitor of Yersinia outer protein H (YopH). YopH is a protein tyrosine phosphatase (PTP) that is a critical virulence factor for Yersinia species, the causative agents of diseases such as plague and yersiniosis.
Experimental Findings:
-
Target: this compound has been shown to target the phosphotyrosine-binding pocket of YopH.
-
Effect: By inhibiting YopH, the compound can disrupt the bacterium's ability to evade the host's immune response.
This anti-virulence activity highlights the potential of this compound as a lead compound for the development of novel antibacterial agents that disarm pathogens rather than killing them directly, a strategy that may reduce the selective pressure for resistance.
Experimental Protocols
For the benefit of researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.
Determination of Melting Point
Apparatus: Capillary melting point apparatus.
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
YopH Phosphatase Inhibition Assay (A Representative Protocol)
This protocol is a representative method for assessing the inhibition of YopH activity, based on common practices in the field.
Materials:
-
Recombinant purified YopH enzyme.
-
p-Nitrophenyl phosphate (pNPP) as a substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a control with DMSO only.
-
Add a fixed concentration of the YopH enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding a stock solution of pNPP to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).
-
The rate of pNPP hydrolysis is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: YopH Signaling Pathway and Inhibition.
Caption: YopH Inhibition Assay Workflow.
Conclusion
This guide provides a comparative overview of the in-silico and experimentally determined properties of this compound. While computational methods offer valuable and rapid estimations of physicochemical properties, experimental data remains the gold standard for validation. The demonstrated biological activity of this compound as a YopH inhibitor underscores its potential as a starting point for the development of novel anti-virulence agents. The provided experimental protocols and workflow diagrams aim to facilitate further research and development in this promising area.
References
Benchmarking Synthetic Routes to 3-Noradamantanecarboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. 3-Noradamantanecarboxylic acid, a rigid, cage-like structure, presents a unique building block for novel therapeutics and materials. This guide provides a comparative analysis of the available synthetic strategies for this compound, offering a detailed look at experimental protocols and efficiency metrics.
While the synthesis of this compound is not as extensively documented as that of its parent adamantane analogs, a key strategy has emerged involving the ring contraction of adamantane precursors. This approach typically proceeds in two main stages: the formation of a noradamantane intermediate, such as a carbaldehyde, followed by oxidation to the final carboxylic acid. This guide will focus on a plausible and documented pathway for this transformation, while also acknowledging the current limitations in the availability of diverse, well-established alternative routes for a direct head-to-head comparison.
Comparative Analysis of a Key Synthetic Pathway
The most viable pathway to this compound identified in the literature involves a two-step sequence starting from a readily available adamantane derivative. The initial step focuses on the challenging ring contraction to form the noradamantane core, followed by a standard oxidation.
| Parameter | Route 1: Ring Contraction followed by Oxidation |
| Starting Material | 2-Aminoadamantan-1-ol |
| Key Intermediates | Noradamantyl carbaldehydes |
| Overall Yield | Data not fully available for the complete sequence |
| Purity | High purity achievable with standard purification |
| Reaction Steps | 2 (Ring Contraction + Oxidation) |
| Key Reagents | Burgess Reagent (for ring contraction), Oxidizing Agent (e.g., KMnO4) |
| Safety Considerations | Use of Burgess reagent requires anhydrous conditions. Oxidation with strong agents like KMnO4 can be exothermic. |
Experimental Protocols
Route 1: Synthesis of this compound via Ring Contraction and Oxidation
This route is presented as a two-stage process. The first stage, the synthesis of noradamantyl carbaldehydes, is based on published procedures, while the second stage, the oxidation, is a standard and widely applicable method for which a general protocol is provided.
Stage 1: Synthesis of Noradamantyl Carbaldehydes via Ring Contraction
This procedure is adapted from methodologies employing a pinacol-type rearrangement of 2-aminoadamantan-1-ols.[1][2]
-
Materials: 2-aminoadamantan-1-ol, Burgess reagent ((methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt), anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoadamantan-1-ol in the anhydrous solvent.
-
Add a stoichiometric equivalent of Burgess reagent to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude noradamantyl carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Stage 2: Oxidation of Noradamantyl Carbaldehyde to this compound
This is a general procedure for the oxidation of aldehydes to carboxylic acids.[3][4]
-
Materials: Noradamantyl carbaldehyde, potassium permanganate (KMnO4), a suitable solvent system (e.g., acetone/water), and a dilute acid for workup (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve the noradamantyl carbaldehyde in the chosen solvent system.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
Continue the addition until a faint, persistent pink color is observed, indicating a slight excess of the oxidizing agent.
-
Allow the reaction to stir at room temperature until completion.
-
Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to consume the excess permanganate.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
-
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the described synthetic route.
References
- 1. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01150G [pubs.rsc.org]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Coordination Chemistry of Adamantane-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The rigid, bulky, and lipophilic nature of the adamantane cage has made it a privileged scaffold in the design of ligands for coordination chemistry. Its incorporation into ligand structures can significantly influence the steric and electronic properties of the resulting metal complexes, leading to unique reactivity, enhanced stability, and potent biological activity. This guide provides a comparative overview of the coordination chemistry of various classes of adamantane-based ligands, presenting key structural data, experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action.
Comparative Data of Adamantane-Based Ligands and Their Metal Complexes
The following tables summarize key quantitative data for different classes of adamantane-based ligands and their coordination compounds, facilitating a side-by-side comparison of their structural and performance characteristics.
Adamantane-Based Phosphine Ligands
Adamantyl phosphines are a class of bulky, electron-rich ligands that have demonstrated exceptional performance in various catalytic applications, particularly in palladium-catalyzed cross-coupling reactions.[1] The steric bulk of the adamantyl group can promote reductive elimination and prevent catalyst deactivation.[1]
| Ligand/Complex | Metal | Key Bond Lengths (Å) | Key Bond Angles (°) | Catalytic Application | Yield (%) | Ref. |
| (iQAdPhos)Pd(OAc) | Pd(II) | - | - | Mizoroki-Heck | 93 | [2][3] |
| (QAdPhos)PdCl₂ | Pd(II) | Pd-P: - Pd-N: - | P-Pd-N: 84.96 | - | - | [4] |
| Pd(PA-Ph)₂·dba | Pd(0) | - | - | Sonogashira | High | [5] |
| Pd(PA-Ph)₂O₂ | Pd(0) | - | - | Sonogashira | - | [5] |
iQAdPhos: (8-(di(1-adamantyl)phosphino)isoquinoline), QAdPhos: (8-(di(1-adamantyl)phosphino)quinoline), PA-Ph: 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
Adamantane-Based Hydrazone and Schiff Base Ligands
Hydrazone and Schiff base ligands derived from adamantane are versatile chelators capable of coordinating with a variety of metal ions. Their metal complexes have shown significant potential as anticancer agents.[6][7]
| Complex | Metal | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | IC₅₀ (µM) vs. Cell Line | Ref. |
| [Cu(APH)Cl₂] | Cu(II) | Distorted square-pyramidal | - | - | Promising anticancer activity | |
| [Co(APH)Cl₂] | Co(II) | - | - | - | - | |
| [Ni(APH)Cl₂] | Ni(II) | - | - | - | - | |
| [Zn(APH)Cl₂] | Zn(II) | - | - | - | - | |
| [Zn(HL)₂] | Zn(II) | Distorted tetrahedral | - | - | - | [8] |
| Cu(II) complex of vanillin & acetoacetanilide | Cu(II) | - | - | - | ~49 vs. DLA/EAC cells | [6] |
| Cu(II) complex of furan-based Schiff base | Cu(II) | - | - | - | 3.04 (HeLa), 19.25 (Hep-2), 4.34 (MCF-7) | [6] |
APH: Adamantane-1-carboxylic acid pyridin-2-ylmethylene hydrazide, HL: (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol
Adamantane-Based N-Acylthiourea Ligands
N-acylthiourea ligands containing an adamantane moiety have been explored for the synthesis of organometallic complexes, particularly with ruthenium, which exhibit potent anticancer activity.[9][10]
| Complex | Metal | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | IC₅₀ (µM) vs. A375 | Ref. |
| [Ru(η⁶-p-cymene)(ADL1)Cl] | Ru(II) | Piano-stool | Ru-S: 2.40-2.42 Ru-O: 2.11-2.13 | S-Ru-O: ~85 | Superior to other RuAD complexes | [9][10] |
| [Ru(η⁶-p-cymene)(ADL2)Cl] | Ru(II) | Piano-stool | - | - | - | [9][10] |
| [Ru(η⁶-p-cymene)(ADL3)Cl] | Ru(II) | Piano-stool | - | - | - | [9][10] |
| [Ru(η⁶-p-cymene)(ADL4)Cl] | Ru(II) | Piano-stool | - | - | - | [9][10] |
ADL1-4: Adamantane-N-acylthiourea-based ligands
Adamantane-Based Triazole Ligands
Adamantane-based triazole ligands are rigid building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).[1]
| Ligand/Framework | Metal | Coordination Mode | Porosity | Application | Ref. |
| 1,3-Bis(1,2,4-triazol-4-yl)adamantane | Cd(II), Ag(I) | N,N'-bridging | - | MOF construction | [1] |
| 1,3,5-Tris(1,2,4-triazol-4-yl)adamantane | - | - | - | MOF construction | [1] |
| 1,3,5,7-Tetrakis(1,2,4-triazol-4-yl)adamantane | - | - | - | MOF construction | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative adamantane-based ligands and the evaluation of their metal complexes.
Synthesis of Di(1-adamantyl)phosphonium Trifluoromethanesulfonate
This protocol describes a key step in the synthesis of bulky adamantyl phosphine ligands.[11]
Materials:
-
1-Adamantyl acetate
-
Phosphine gas (PH₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
1,2-Dichlorobenzene (DCB)
-
Diethyl ether
Procedure:
-
Both chambers of a 400 mL CO-ware reactor are equipped with Teflon-coated stir bars.
-
Chamber A is charged with 1-adamantyl acetate (1 equivalent) and 1,2-dichlorobenzene.
-
Chamber B is charged with trifluoromethanesulfonic acid (2 equivalents).
-
The reactor is sealed and purged with argon.
-
Phosphine gas is introduced into the reactor.
-
The reactor is heated to 50 °C in a water bath for 4 hours.
-
After cooling to room temperature, the excess phosphine gas is safely vented through a scrubber.
-
The reaction mixture in chamber A is diluted with diethyl ether, leading to the precipitation of the product.
-
The crystalline solid is collected by vacuum filtration, washed with diethyl ether, and dried in vacuo to yield di-(1-adamantyl)phosphonium trifluoromethanesulfonate as a colorless crystalline solid.
Synthesis of Adamantane-Based Schiff Base Ligand (HL)
This protocol describes the synthesis of (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol (HL).[8]
Materials:
-
Amantadine
-
3-Allyl-2-hydroxybenzaldehyde
-
Methanol
Procedure:
-
A solution of amantadine (1 equivalent) in methanol is prepared.
-
A solution of 3-allyl-2-hydroxybenzaldehyde (1 equivalent) in methanol is added dropwise to the amantadine solution with constant stirring.
-
The reaction mixture is refluxed for 4-5 hours.
-
The mixture is then cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold methanol, and dried in a desiccator over anhydrous CaCl₂.
Synthesis of Adamantane-Based N-Acylthiourea Ligands (ADL1-ADL4)
This protocol outlines the general synthesis of adamantane-N-acylthiourea ligands.[9][12][13][14]
Materials:
-
Adamantane-1-carbonyl chloride
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Appropriate amine (e.g., aniline derivatives)
Procedure:
-
A mixture of adamantane-1-carbonyl chloride (1 equivalent) and ammonium thiocyanate (1 equivalent) in anhydrous acetone is refluxed for 1 hour to form the acyl isothiocyanate in situ.
-
A solution of the desired amine (1 equivalent) in anhydrous acetone is added dropwise to the reaction mixture.
-
The reaction mixture is stirred at room temperature for an additional 2-3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is washed with water and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure N-acylthiourea ligand.
Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide (MTT) assay is a colorimetric method to assess cell viability.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adamantane-based metal complexes (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
The biological activity of adamantane-based coordination complexes, particularly their anticancer effects, often involves intricate signaling pathways. Ruthenium complexes, for instance, are known to induce apoptosis through various mechanisms.[16][17][18]
Proposed Anticancer Mechanism of Action for Ruthenium-Adamantane Complexes
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis in cancer cells by ruthenium-adamantane complexes. These complexes can enter the cell, potentially facilitated by their lipophilicity, and induce cellular stress, leading to the activation of apoptotic pathways.[9][10]
Caption: Proposed mechanism of apoptosis induction by Ru-adamantane complexes.
High-Throughput Screening Workflow for Adamantane-Based Catalysts
The discovery of novel and efficient catalysts often relies on high-throughput screening (HTS) methodologies. The following workflow outlines a general approach for the HTS of adamantane-based phosphine ligands in a catalytic reaction.[7][19][20][21]
Caption: Workflow for high-throughput catalyst screening.
Conclusion
The adamantane scaffold provides a powerful tool for the design of ligands with tailored steric and electronic properties. The resulting metal complexes have demonstrated significant promise in catalysis and medicinal chemistry. This guide has provided a comparative overview of different classes of adamantane-based ligands, highlighting their structural features, synthetic methodologies, and biological or catalytic performance. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the rational design and development of novel adamantane-based coordination compounds with enhanced functionalities. Further exploration into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of advanced materials and therapeutics based on this unique polycyclic framework.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoruthenium(ii) complexes with adamantane-thiourea ligands: structural and biological insights - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, and Antitumor Mechanism Investigation of Ruthenium(II)/Rhenium(I)-Daminozide Conjugates | MDPI [mdpi.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 3-Noradamantanecarboxylic Acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3-Noradamantanecarboxylic acid, ensuring compliance with safety regulations and promoting environmental responsibility. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Hazard Assessment
Based on available Safety Data Sheets (SDS), this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is crucial to treat all laboratory chemicals with care. Some related adamantane derivatives are known to cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All handling of the solid material should occur in a well-ventilated area to minimize dust inhalation.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect uncontaminated this compound waste in a dedicated, clearly labeled container for non-hazardous solid chemical waste.
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.
-
Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or bases.
-
-
Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or paper towels, that are contaminated with this compound should be collected in a container designated for solid chemical waste.
-
If local regulations require it, these materials may need to be disposed of as hazardous waste.
-
-
Solutions:
-
If this compound is dissolved in a solvent, the entire solution must be disposed of as solvent waste.
-
Segregate the waste based on the solvent type (e.g., halogenated or non-halogenated organic solvents).
-
Container Labeling and Storage
Accurate labeling and proper storage are essential for safe waste management.
-
Labeling: As soon as waste is added to a container, it must be labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Waste" (unless mixed with hazardous materials)
-
The name of the principal investigator and the laboratory location
-
The date when waste was first added to the container (accumulation start date)
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that the storage area is well-ventilated.
-
Use secondary containment, such as a chemical-resistant tray, to contain any potential spills.
-
Keep waste containers securely closed at all times, except when adding waste.
-
| Parameter | Guideline |
| Maximum Storage Time in SAA | Varies by institution and jurisdiction; typically up to 6-12 months. |
| Maximum Volume in SAA | Generally up to 55 gallons of non-acute hazardous waste. |
Disposal Procedure
The primary route for the disposal of this compound is through a licensed waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Minimization: Before starting any experiment, calculate the required amount of this compound to minimize excess and subsequent waste.
-
Segregation: During and after your experiment, collect all solid waste and contaminated materials in the appropriately labeled waste container.
-
Labeling: Ensure the waste container is accurately and fully labeled as described in Section 3.
-
Storage: Store the labeled waste container in your laboratory's designated SAA.
-
Arrange for Pickup: Once the waste container is full or has reached the maximum allowable storage time according to your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted waste disposal service.
Spill Management
In the event of a spill:
-
Wear appropriate PPE.
-
Mechanically take up the spilled solid material, avoiding dust generation.[1][2]
-
Place the collected material into a labeled container for chemical waste disposal.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as contaminated waste.
-
Ensure the area is well-ventilated.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Noradamantanecarboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Noradamantanecarboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it does not meet the criteria for hazard classification, it is best practice to utilize standard laboratory PPE.[1][2] For compounds with similar structures, such as 1-Adamantanecarboxylic acid, skin and eye irritation has been noted, warranting a cautious approach.[3][4]
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side protection. | To prevent eye contact with dust particles.[1] In cases of potential splashing or significant dust generation, a face shield worn over goggles is recommended.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374 standard). | To prevent direct skin contact.[1][5] Gloves should be inspected before use and replaced immediately if contaminated. A standard lab coat should be worn and fully buttoned.[6][7] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | Handling should occur in a well-ventilated area to control dust.[2][8] If dust generation is unavoidable or ventilation is insufficient, a NIOSH-approved respirator may be necessary.[5][7] |
| Hand Hygiene | Wash hands thoroughly after handling. | A fundamental safety practice to prevent accidental ingestion or cross-contamination.[3][4] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Clean the work area and any contaminated equipment after use.
-
Remove PPE in the proper sequence to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after completing work.[4]
-
Disposal Plan:
-
Waste Segregation: Contaminated disposable materials such as gloves and weighing papers should be collected in a designated and clearly labeled hazardous waste container.[7]
-
Disposal Method: Dispose of this compound and its contaminated waste in accordance with local, state, and federal regulations.[3] Consult with your institution's environmental health and safety department or a licensed waste disposal company for specific guidance.[1][2]
-
Drainage Precaution: Do not empty the substance or its contaminated materials into drains.[1][2]
Workflow for Safe Handling
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-handling procedures.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 16200-53-6 Name: 3-Noradamantanecarboxylic Acidthis compound [xixisys.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
